YM440
Description
Propriétés
Formule moléculaire |
C22H20N4O8 |
|---|---|
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
2-[[4-[(Z)-4-[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]but-2-enoxy]phenyl]methyl]-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C22H20N4O8/c27-19-23-21(29)33-25(19)13-15-3-7-17(8-4-15)31-11-1-2-12-32-18-9-5-16(6-10-18)14-26-20(28)24-22(30)34-26/h1-10H,11-14H2,(H,23,27,29)(H,24,28,30)/b2-1- |
Clé InChI |
LUACLLSCZRRTIH-UPHRSURJSA-N |
SMILES isomérique |
C1=CC(=CC=C1CN2C(=O)NC(=O)O2)OC/C=C\COC3=CC=C(C=C3)CN4C(=O)NC(=O)O4 |
SMILES canonique |
C1=CC(=CC=C1CN2C(=O)NC(=O)O2)OCC=CCOC3=CC=C(C=C3)CN4C(=O)NC(=O)O4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
YM-440; YM440; YM 440 |
Origine du produit |
United States |
Foundational & Exploratory
YM440: A Technical Guide to a Novel PPAR-γ Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YM440, a novel peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist. This compound has demonstrated unique properties that distinguish it from full agonists like thiazolidinediones (TZDs), offering potential therapeutic advantages. This document details the binding affinity, transactivation potential, and in vivo effects of this compound, supported by comprehensive experimental protocols and visual representations of its mechanism of action.
Core Data Summary
The following tables summarize the key quantitative data reported for this compound in comparison to other well-characterized PPAR-γ agonists.
Table 1: PPAR-γ Binding Affinity
| Compound | Kᵢ (μM) | Relative Potency vs. Rosiglitazone |
| This compound | 4.0 | 20-fold less potent |
| Pioglitazone | 3.1 | ~15.5-fold less potent |
| Rosiglitazone | 0.20 | 1 (Reference) |
Data compiled from a competitive binding assay using [³H]rosiglitazone.[1]
Table 2: PPAR-γ Transactivation Activity
| Assay | This compound Relative Potency vs. Rosiglitazone |
| Full-length human PPAR-γ2 transactivation | 550-fold less active |
| GAL4-PPAR-γ transactivation | 790-fold less active |
Data derived from cellular transactivation assays.[1]
Table 3: In Vivo Efficacy in db/db Mice
| Treatment | Dose | Duration | Key Outcomes |
| This compound | 100 mg/kg | 28 days | Ameliorated hyperglycemia, Increased hepatic glucokinase expression, No significant effect on adipose tissue FABP and UCP1 expression.[1] |
Signaling Pathways and Mechanism of Action
This compound acts as a ligand for PPAR-γ, a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[1] Upon ligand binding, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.
The unique characteristic of this compound lies in its differential effects on gene expression in a tissue-selective manner. While it demonstrates efficacy in improving hyperglycemia, its impact on adipogenesis-related genes appears to be limited compared to full agonists.[1]
Figure 1: General signaling pathway of this compound as a PPAR-γ agonist.
A key finding from in vivo studies is the tissue-selective gene regulation by this compound. In diabetic (db/db) mice, this compound was shown to increase the expression of hepatic glucokinase, a key enzyme in glucose metabolism, while not significantly affecting the expression of fatty acid binding protein (FABP) and uncoupling protein 1 (UCP1) in adipose tissue.[1] This suggests a mechanism that may contribute to its hypoglycemic effect without the typical weight gain associated with full PPAR-γ agonists.
Figure 2: Tissue-selective gene regulation by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
PPAR-γ Competitive Binding Assay
This assay determines the binding affinity of a test compound to the PPAR-γ ligand-binding domain (LBD) by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Human PPAR-γ LBD
-
[³H]Rosiglitazone (radiolabeled ligand)
-
Test compounds (this compound, pioglitazone, rosiglitazone)
-
Scintillation fluid
-
Assay buffer (e.g., TEGMD containing Tris-HCl, EDTA, glycerol, molybdate, and DTT)
-
-
Procedure:
-
A reaction mixture is prepared containing the human PPAR-γ LBD, a fixed concentration of [³H]rosiglitazone, and varying concentrations of the test compound in the assay buffer.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated, typically using a filtration method (e.g., passing the mixture through a filter that retains the protein-ligand complex).
-
The amount of radioactivity on the filter, representing the bound [³H]rosiglitazone, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]
-
GAL4-PPAR-γ Transactivation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPAR-γ. It utilizes a chimeric receptor system to isolate the ligand-dependent activation function.
-
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression plasmid for a chimeric protein consisting of the GAL4 DNA-binding domain fused to the PPAR-γ LBD (GAL4-PPAR-γ).
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Luciferase assay system.
-
Test compounds.
-
-
Procedure:
-
Cells are co-transfected with the GAL4-PPAR-γ expression plasmid and the UAS-luciferase reporter plasmid.
-
After transfection, cells are treated with varying concentrations of the test compound or a known agonist (e.g., rosiglitazone) as a positive control.
-
Cells are incubated to allow for ligand binding, receptor activation, and subsequent expression of the luciferase reporter gene.
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
The fold activation of luciferase expression relative to vehicle-treated cells is calculated for each concentration of the test compound.
-
The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.[1]
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This technique is used to quantify the mRNA levels of PPAR-γ target genes in cells or tissues treated with a test compound.
-
Materials:
-
3T3-L1 preadipocytes or tissue samples (liver, adipose) from treated animals.
-
RNA extraction kit.
-
Reverse transcriptase for cDNA synthesis.
-
qPCR instrument.
-
SYBR Green or TaqMan probes.
-
Primers specific for target genes (e.g., aP2/FABP4, UCP1, CPT1, glucokinase) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Procedure:
-
Total RNA is extracted from the cells or tissues.
-
The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using the cDNA as a template with specific primers for the target and housekeeping genes.
-
The amplification of DNA is monitored in real-time.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.[1]
-
Limited Trypsin Digestion Assay
This assay is used to probe for conformational changes in a protein upon ligand binding. The binding of a ligand can alter the protein's structure, making certain sites more or less susceptible to proteolytic cleavage.
-
Materials:
-
Full-length human PPAR-γ2 protein.
-
Trypsin.
-
Test compounds (this compound, rosiglitazone).
-
Digestion buffer.
-
SDS-PAGE gels and reagents for protein visualization (e.g., Coomassie blue or silver staining).
-
-
Procedure:
-
The PPAR-γ2 protein is incubated with the test compound or vehicle control to allow for binding.
-
A limited amount of trypsin is added to the mixture, and the digestion is allowed to proceed for a short period.
-
The digestion is stopped by adding a protease inhibitor or by denaturation (e.g., adding SDS-PAGE sample buffer and boiling).
-
The resulting protein fragments are separated by SDS-PAGE.
-
The pattern of protein fragments is visualized. Differences in the digestion patterns between the vehicle-treated and ligand-treated samples indicate a conformational change in the protein upon ligand binding.[1]
-
In Vivo Study in db/db Mice
The db/db mouse is a genetic model of type 2 diabetes and obesity, characterized by a mutation in the leptin receptor gene. These mice develop hyperglycemia, hyperinsulinemia, and insulin resistance, making them a suitable model for evaluating the efficacy of anti-diabetic compounds.
-
Animal Model: Male db/db mice.
-
Treatment:
-
This compound administered orally at a dose of 100 mg/kg daily.
-
Vehicle control group.
-
-
Duration: 28 days.
-
Parameters Measured:
-
Blood glucose levels (monitored regularly).
-
Body weight.
-
Tissue collection (liver, adipose tissue) at the end of the study for gene expression analysis.
-
-
Analysis:
-
Comparison of blood glucose levels and body weight between the this compound-treated and control groups.
-
Analysis of target gene expression (e.g., glucokinase in the liver; FABP and UCP1 in adipose tissue) by qPCR.[1]
-
Experimental Workflow
The characterization of this compound as a PPAR-γ agonist typically follows a multi-step experimental workflow, from initial binding studies to in vivo efficacy evaluation.
Figure 3: Experimental workflow for the characterization of this compound.
References
In-depth Technical Guide: The Quest for YM440
A comprehensive search of publicly available scientific and medical literature has yielded no specific information on a compound designated "YM440." This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed designation for a molecule not yet described in the public domain. The following guide is therefore structured to provide a general framework for the discovery and synthesis of a novel therapeutic agent, which can be applied once the specific identity of this compound is known.
For researchers, scientists, and drug development professionals to proceed with an in-depth analysis of a compound like this compound, a more specific identifier is crucial. This could include:
-
Chemical Structure (e.g., SMILES or IUPAC name)
-
CAS Registry Number
-
A reference to a patent or scientific publication
Without this foundational information, a detailed technical guide on the discovery and synthesis of "this compound" cannot be constructed. The subsequent sections will outline the typical methodologies and data presentation that would be included in such a guide, serving as a template for when the specific details of this compound become available.
Discovery of a Novel Compound
The discovery of a new therapeutic agent is a multi-stage process that begins with identifying a biological target and a lead compound.
Target Identification and Validation
The initial step involves identifying a biological molecule (e.g., an enzyme, receptor, or signaling protein) that plays a critical role in a disease process. This is followed by validation to confirm that modulating this target is likely to have a therapeutic effect.
Hypothetical Experimental Workflow: Target Validation
Caption: A typical workflow for target identification and validation.
Lead Discovery
Once a target is validated, the search for a "lead" molecule that interacts with it begins. Common approaches include high-throughput screening (HTS) of large compound libraries, fragment-based screening, and in silico virtual screening.
Table 1: Hypothetical High-Throughput Screening Data for a Kinase Target
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| YM-Lead-001 | 10 | 95 | 0.5 |
| YM-Lead-002 | 10 | 88 | 1.2 |
| YM-Lead-003 | 10 | 45 | >10 |
| ... | ... | ... | ... |
Experimental Protocol: High-Throughput Screening (HTS) for a Kinase Inhibitor
-
Reagents: Recombinant kinase, substrate peptide, ATP, kinase buffer, detection reagent (e.g., ADP-Glo™).
-
Plate Preparation: Dispense 50 nL of test compounds in 384-well plates.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing the kinase and substrate to each well.
-
Reaction Initiation: Add 5 µL of ATP solution to initiate the kinase reaction. Incubate for 1 hour at room temperature.
-
Detection: Add 10 µL of the detection reagent to stop the reaction and measure the generated signal (e.g., luminescence).
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 for active compounds.
Synthesis of a Novel Compound
Following the discovery of a lead compound, medicinal chemists work to synthesize analogs to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Retrosynthetic Analysis and Route Development
A synthetic route is designed by conceptually breaking down the target molecule into simpler, commercially available starting materials.
Hypothetical Retrosynthetic Pathway
Caption: A simplified retrosynthetic analysis of a target molecule.
Synthetic Protocol and Characterization
The developed route is then executed in the laboratory. Each synthetic step is followed by purification and characterization of the product.
Table 2: Hypothetical Synthesis and Characterization Data
| Step | Reaction Type | Reactants | Product Yield (%) | Purity (HPLC, %) | 1H NMR | Mass Spec (m/z) |
| 1 | Suzuki Coupling | Aryl-Br + Boronic Acid | 85 | 98 | Conforms | [M+H]+ found |
| 2 | Amide Coupling | Carboxylic Acid + Amine | 92 | 99 | Conforms | [M+H]+ found |
| 3 | Deprotection | Boc-protected amine + TFA | 95 | >99 | Conforms | [M+H]+ found |
Experimental Protocol: Suzuki Coupling (Illustrative)
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and Mass Spectrometry.
Conclusion
The discovery and synthesis of a new chemical entity like this compound is a complex and data-driven process. This guide provides a foundational template for the types of information, data presentation, and experimental detail required for a comprehensive technical whitepaper. To proceed with a specific analysis of this compound, a definitive identifier for the compound is the essential next step.
The Pharmacological Profile of YM440: A PPARγ Ligand with Hypoglycemic and Hypolipidemic Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
YM440, chemically identified as (Z)-1,4-bis{4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl) methyl] phenoxy}but-2-ene, is a novel synthetic compound that has demonstrated potential as a hypoglycemic and hypolipidemic agent.[1] It functions as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing relevant biological pathways to support further research and development efforts.
Core Mechanism of Action: A Selective PPARγ Modulator
This compound exerts its pharmacological effects through its interaction with PPARγ. Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.
Biochemical and cellular assays have revealed that this compound is a partial agonist of PPARγ, exhibiting a distinct profile compared to full agonists like rosiglitazone. While it binds to PPARγ with an affinity comparable to some established thiazolidinediones (TZDs), its ability to transactivate PPARγ-responsive genes is significantly weaker. This suggests that this compound may induce a unique conformational change in the PPARγ receptor, leading to a differential recruitment of transcriptional coactivators and a selective modulation of gene expression. This nuanced mechanism may underlie its observed tissue-selective effects and potentially more favorable side-effect profile.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | This compound | Rosiglitazone | Pioglitazone | Reference |
| PPARγ Binding Affinity (Ki, µM) | 4.0 | 0.20 | 3.1 | |
| Relative Potency for PPARγ Transactivation (vs. Rosiglitazone) | 550- to 790-fold less active | - | - | |
| Relative Potency for Coactivator (SRC-1) Recruitment (vs. Rosiglitazone) | 1091-fold less potent | - | - | |
| Relative Potency for Coactivator (p300) Recruitment (vs. Rosiglitazone) | 151-fold less potent | - | - |
Table 2: In Vivo Efficacy of this compound in a Diabetic Rodent Model (Zucker Fatty Rats)
| Parameter | Vehicle Control | This compound (100 mg/kg/day) | Duration | Reference |
| Plasma Triglyceride | Increased | Decreased | 16 weeks | [1] |
| Plasma Cholesterol | Increased | Decreased | 16 weeks | [1] |
| Albuminuria | Progressive Increase | Markedly Reduced Progression | 16 weeks | [1] |
| Proteinuria | Progressive Increase | Markedly Reduced Progression | 16 weeks | [1] |
| Urinary N-acetyl-β-D-glucosaminidase (NAG) activity | Elevated | Normalized | 16 weeks | [1] |
| Systolic Blood Pressure | Increased | Ameliorated Rise | 16 weeks | [1] |
Table 3: In Vivo Efficacy of this compound in a Diabetic Rodent Model (db/db Mice)
| Parameter | Vehicle Control | This compound (100 mg/kg/day) | Duration | Reference |
| Hepatic Glucokinase Expression | - | Increased | 28 days | |
| Adipose Tissue FABP Expression | - | No significant change | 28 days | |
| Adipose Tissue UCP1 Expression | - | No significant change | 28 days |
Detailed Experimental Protocols
In Vitro Assays
1. PPARγ Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human PPARγ ligand-binding domain (LBD).
-
Method: A competitive radioligand binding assay is performed using [3H]-rosiglitazone as the radioligand.
-
Reagents: Human PPARγ-LBD, [3H]-rosiglitazone, this compound, and a suitable assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10% glycerol, 50 mM KCl, 1 mM DTT).
-
Procedure:
-
A constant concentration of human PPARγ-LBD and [3H]-rosiglitazone are incubated with increasing concentrations of unlabeled this compound in a 96-well plate.
-
The incubation is carried out at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-rosiglitazone (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. PPARγ Transactivation Assay
-
Objective: To assess the functional activity of this compound as a PPARγ agonist.
-
Method: A cell-based reporter gene assay is utilized.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293 or CV-1) is used.
-
Plasmids:
-
An expression vector for a chimeric receptor containing the yeast GAL4 DNA-binding domain fused to the human PPARγ-LBD.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
A control plasmid expressing β-galactosidase for normalization of transfection efficiency.
-
-
Procedure:
-
Cells are co-transfected with the three plasmids.
-
After transfection, cells are treated with various concentrations of this compound or a reference agonist (e.g., rosiglitazone) for 24-48 hours.
-
Cell lysates are prepared, and luciferase and β-galactosidase activities are measured.
-
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity to correct for variations in transfection efficiency. The fold induction of luciferase activity relative to vehicle-treated cells is calculated to determine the agonistic activity of this compound.
-
3. Coactivator Recruitment Assay
-
Objective: To evaluate the ability of this compound to promote the interaction between PPARγ and transcriptional coactivators.
-
Method: A mammalian two-hybrid assay or an in vitro protein-protein interaction assay (e.g., AlphaScreen or TR-FRET) can be employed.
-
Mammalian Two-Hybrid Assay Protocol:
-
Plasmids:
-
An expression vector for the GAL4-PPARγ-LBD fusion protein.
-
An expression vector for a fusion protein of the viral protein 16 (VP16) activation domain and a coactivator protein (e.g., SRC-1 or p300).
-
A GAL4-responsive luciferase reporter plasmid.
-
-
Procedure: Cells are co-transfected with the three plasmids and treated with this compound or a reference agonist. The recruitment of the coactivator to the PPARγ-LBD brings the VP16 activation domain in proximity to the promoter, driving luciferase expression.
-
Data Analysis: Luciferase activity is measured and normalized as described for the transactivation assay.
-
-
In Vivo Studies
1. Chronic Treatment of Zucker Fatty Rats
-
Objective: To investigate the long-term effects of this compound on metabolic parameters and renal function in a model of obesity, insulin resistance, and hyperlipidemia.
-
Animal Model: Male Zucker fatty (ZF) rats.
-
Procedure:
-
Eight-week-old ZF rats are randomly assigned to two groups: vehicle control and this compound treatment.
-
This compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution) and administered orally via gavage at a dose of 100 mg/kg/day for 16 weeks. The control group receives the vehicle alone.
-
Body weight and food intake are monitored regularly.
-
Blood samples are collected periodically for the measurement of plasma triglycerides and cholesterol.
-
Urine is collected over a 24-hour period at baseline and at specified intervals to measure urinary protein, albumin, and N-acetyl-β-D-glucosaminidase (NAG) activity.
-
Systolic blood pressure is measured using a tail-cuff method.
-
At the end of the treatment period, rats are euthanized, and kidneys are collected for histological analysis (e.g., hematoxylin and eosin staining, periodic acid-Schiff staining) to assess glomerular and tubular morphology.
-
-
Analytical Methods:
-
Plasma triglycerides and cholesterol are measured using standard enzymatic colorimetric assays.
-
Urinary protein and albumin concentrations are determined by spectrophotometric methods (e.g., pyrogallol red method for protein and bromocresol green method for albumin).
-
Urinary NAG activity is measured using a colorimetric assay with a specific substrate.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of PPARγ activation and a typical experimental workflow for evaluating PPARγ ligands.
Caption: PPARγ Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a novel PPARγ ligand with a distinct pharmacological profile characterized by moderate binding affinity and weak partial agonism. In vivo studies have demonstrated its efficacy in improving hyperglycemia and dyslipidemia, as well as protecting against diabetic nephropathy in relevant animal models. The tissue-selective effects observed with this compound may be attributed to its unique mode of interaction with the PPARγ receptor and subsequent differential coactivator recruitment. This in-depth technical guide provides a foundation for further investigation into the therapeutic potential of this compound and the development of next-generation selective PPARγ modulators.
References
Unraveling the Metabolic Effects of YM440: A Technical Guide to its Impact on Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM440 has emerged as a novel therapeutic candidate for the management of type 2 diabetes, demonstrating significant hypoglycemic effects in preclinical studies. Its mechanism of action, distinct from the thiazolidinedione class of drugs, positions it as a potentially valuable alternative with a unique therapeutic profile. This technical guide provides an in-depth analysis of this compound's effect on glucose metabolism, compiling quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.
Quantitative Effects of this compound on Metabolic Parameters
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on various metabolic parameters in animal models of diabetes and insulin resistance.
Table 1: Effect of this compound on Blood Glucose, Body Weight, and Fat Weight in Diabetic db/db Mice
| Parameter | Control | This compound (100 mg/kg) | Troglitazone (300 mg/kg) | Pioglitazone (100 mg/kg) |
| Blood Glucose (mg/dL) | 418 ± 12 | 243 ± 44 | Comparable to this compound | Comparable to this compound |
| Body Weight Gain (g) | 7.2 ± 0.5 | 7.5 ± 0.8 | 10.9 ± 0.8 | 14.5 ± 1.1 |
| Visceral Fat Weight (g) | 3.53 ± 0.23 | 3.60 ± 0.16 | 4.31 ± 0.13 | 4.66 ± 0.19 |
*p < 0.05 compared to control. Data from a 28-day oral treatment study in diabetic db/db mice[1].
Table 2: Effect of this compound on Hepatic Glucose Metabolism in Obese Zucker Rats
| Parameter | Lean Rats | Obese Rats (Control) | Obese Rats (this compound, 300 mg/kg) |
| ¹⁴C-incorporation into Blood Glucose (vs. Lean) | 1-fold | 4-fold | 2.84-fold (29% decrease) |
| Glucose-6-Phosphatase Activity (vs. Lean) | 1-fold | 1.4-fold | Reduced |
| Fructose-1,6-bisphosphatase Activity (vs. Lean) | 1-fold | 1.6-fold | No significant change |
| Fasting Plasma Insulin | N/A | Elevated | Decreased |
| Fasting Blood Glucose | N/A | Elevated | Decreased |
| Hepatic Glycogen Content (Fasting) | N/A | Elevated | Decreased by 50% |
| ¹⁴C-incorporation into Glycogen (Post-Glucose Load) | Increased | No increase | Promoted |
| Glycogen Synthase Activity (Post-Glucose Load) | N/A | Impaired | Increased |
Data from studies in obese Zucker rats with 2 weeks of oral this compound treatment[2][3].
Core Mechanism of Action: A Focus on the Liver
This compound primarily exerts its glucose-lowering effects by targeting hepatic glucose metabolism. Unlike thiazolidinediones, this compound does not activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis[1]. This distinction is significant as it suggests a mechanism of action that is independent of adipocyte differentiation and is consistent with the observation that this compound does not cause an increase in body fat weight[1].
The principal hepatic actions of this compound involve the dual regulation of gluconeogenesis and glycogenesis:
-
Suppression of Hepatic Glucose Output: this compound significantly reduces hepatic glucose output, a major contributor to hyperglycemia in type 2 diabetes. This is achieved through the inhibition of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors[2].
-
Enhancement of Hepatic Glycogenesis: Following a glucose load, this compound promotes the storage of glucose in the form of glycogen in the liver. This improves glucose tolerance by facilitating the clearance of glucose from the bloodstream[3].
Key Molecular Targets
The metabolic effects of this compound are mediated through the modulation of specific key enzymes involved in glucose metabolism:
-
Glucose-6-Phosphatase (G6Pase): this compound reduces the activity of G6Pase, the rate-limiting enzyme in the final step of gluconeogenesis and glycogenolysis[2]. By inhibiting G6Pase, this compound effectively curtails the release of free glucose from the liver into the circulation.
-
Glycogen Synthase (GS): this compound increases the activity of glycogen synthase, the key enzyme responsible for synthesizing glycogen from glucose[3]. This enhancement of GS activity promotes the uptake and storage of glucose in the liver, particularly after a meal.
Signaling Pathways
While the complete signaling cascade of this compound is still under investigation, the available evidence points to a targeted regulation of hepatic glucose metabolism. The following diagram illustrates the known and hypothesized signaling pathways affected by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vivo Study in Diabetic db/db Mice
-
Animal Model: Male diabetic db/db mice.
-
Treatment: Oral administration of this compound (100 mg/kg), troglitazone (300 mg/kg), pioglitazone (100 mg/kg), or vehicle (control) once daily for 28 days.
-
Blood Glucose Measurement: Blood samples were collected from the tail vein, and glucose concentrations were determined using a glucose analyzer.
-
Body Weight and Food Intake: Body weight and food intake were measured periodically throughout the study.
-
Visceral Fat Weight Measurement: At the end of the treatment period, mice were euthanized, and intra-abdominal fat pads (epididymal, retroperitoneal, and perirenal) were dissected and weighed.
-
PPARγ Activation Assay: 3T3-L1 preadipocytes were differentiated into adipocytes and then treated with this compound, troglitazone, or pioglitazone. PPARγ activation was assessed by measuring the expression of PPARγ target genes, such as fatty acid-binding protein (aP2), using Northern blotting or RT-qPCR.
In Vivo Study in Obese Zucker Rats
-
Animal Model: Male obese Zucker (fa/fa) rats and their lean littermates.
-
Treatment: Oral administration of this compound (300 mg/kg) or vehicle once daily for 14 days.
-
Measurement of Hepatic Glucose Output (Gluconeogenesis):
-
Tracer Infusion: Following an overnight fast, rats were infused with [¹⁴C]bicarbonate.
-
Blood Sampling: Blood samples were collected at timed intervals to measure the incorporation of ¹⁴C into blood glucose.
-
Analysis: The rate of appearance of [¹⁴C]glucose in the plasma was used to calculate the rate of gluconeogenesis.
-
-
Enzyme Activity Assays:
-
Tissue Preparation: Livers were excised, homogenized in appropriate buffers, and centrifuged to obtain the microsomal fraction (for G6Pase) or the cytosolic fraction (for other enzymes).
-
Glucose-6-Phosphatase (G6Pase) Activity: The release of inorganic phosphate from glucose-6-phosphate was measured colorimetrically.
-
Fructose-1,6-bisphosphatase Activity: The activity was determined by measuring the formation of fructose-6-phosphate from fructose-1,6-bisphosphate.
-
-
Hepatic Glycogenesis and Glycogen Synthase Activity:
-
Glucose Loading: After a 20-hour fast, rats were administered an intravenous glucose load (0.6 g/kg).
-
Tracer Administration: Immediately after the glucose load, NaH¹⁴CO₃ was administered to trace the incorporation of carbon into glycogen.
-
Glycogen Measurement: Livers were harvested, and glycogen was isolated and quantified. The incorporation of ¹⁴C into glycogen was determined by scintillation counting.
-
Glycogen Synthase (GS) Activity: Liver homogenates were assayed for GS activity by measuring the incorporation of UDP-[¹⁴C]glucose into glycogen.
-
Experimental Workflow Diagram
Conclusion
This compound represents a promising novel agent for the treatment of type 2 diabetes with a distinct hepatic mechanism of action. By reducing hepatic glucose output through the inhibition of glucose-6-phosphatase and promoting hepatic glycogen synthesis via the activation of glycogen synthase, this compound effectively improves glycemic control without the adipogenic side effects associated with PPARγ agonists. Further research is warranted to fully elucidate the upstream signaling pathways that mediate the effects of this compound and to translate these promising preclinical findings into clinical applications. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on glucose metabolism, serving as a valuable resource for researchers and drug development professionals in the field.
References
In vitro studies of YM440 activity
Consequently, it is not possible to provide a technical guide or whitepaper on the in vitro activity of YM440 as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways and workflows cannot be fulfilled without the foundational research data.
For researchers, scientists, and drug development professionals interested in this topic, the lack of information on this compound in published databases suggests several possibilities:
-
Internal Compound Designator: "this compound" may be an internal, proprietary name for a compound that has not yet been disclosed in public research forums or publications.
-
Early-Stage Research: The compound may be in a very early stage of discovery, with no peer-reviewed data currently available.
-
Alternative Nomenclature: The compound might be more commonly known by a different chemical name, systematic IUPAC name, or another identifier.
To proceed with an analysis of the in vitro activities of the compound of interest, it would be necessary to have access to the primary research data. This would include, but is not limited to:
-
Compound Identification: The chemical structure and formal name of this compound.
-
Biological Target(s): The enzyme, receptor, or pathway that this compound is designed to modulate.
-
Assay Data: Raw and analyzed data from in vitro experiments, such as concentration-response curves, enzyme inhibition constants (e.g., IC50, Ki), and cell viability data.
-
Experimental Conditions: Detailed descriptions of the materials and methods used in the in vitro studies.
Without this fundamental information, a comprehensive technical guide that meets the specified requirements cannot be generated. Should data on this compound become publicly available or be provided, the creation of the requested in-depth guide, complete with data tables, protocols, and visualizations, would be feasible.
Early-Stage Research on YM440: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM440, identified by the chemical name (Z)-1,4-bis{4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl) methyl] phenoxy}but-2-ene, is a novel small molecule that has been investigated for its potential as a hypoglycemic agent.[1] Early-stage research has focused on its mechanism of action as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1][2] This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated biological pathways.
Core Mechanism of Action: PPARγ Agonism
This compound functions as a ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization.[1][2] Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade ultimately leads to the regulation of genes involved in glucose and lipid homeostasis.
Signaling Pathway Diagram
Caption: this compound activates the PPARγ signaling pathway, leading to metabolic regulation.
Preclinical Efficacy in a Model of Type 2 Diabetes
The primary early-stage in vivo evaluation of this compound was conducted in the Zucker fatty rat, a well-established genetic model of obesity, insulin resistance, and hyperlipidemia.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a 16-week study in 8-week-old male Zucker fatty rats.[1]
| Parameter | Vehicle Control | This compound (100 mg/kg/day) |
| Plasma Triglycerides | Markedly Elevated | Decreased |
| Plasma Cholesterol | Markedly Elevated | Decreased |
| Albuminuria | Progressive Increase | Markedly Reduced Progression |
| Proteinuria | Progressive Increase | Markedly Reduced Progression |
| Urinary N-acetyl-beta-D-glucosaminidase (NAG) | Elevated | Normalized |
| Systolic Blood Pressure | Progressive Increase | Rise Ameliorated |
| Nephromegaly | Present | Blocked |
| Glomerular Area Expansion | Present | Lessened |
| Tubular Cast Accumulation | Present | Lessened |
Biochemical and In Vitro Data
Further studies have elucidated the direct interaction of this compound with PPARγ.[2]
| Parameter | This compound | Pioglitazone | Rosiglitazone |
| PPARγ Binding Affinity (Ki, µM) | 4.0 | 3.1 | 0.20 |
| PPARγ Transactivation | Weak | Strong | Strong |
| Interaction with p300 (cofactor) | Induced (less potent) | - | Induced |
| Interaction with SRC-1 (cofactor) | Induced (less potent) | - | Induced |
| Effect on Hepatic Glucokinase Expression (in db/db mice) | Increased | - | - |
| Effect on Adipose FABP & UCP1 Expression (in db/db mice) | No Effect | - | - |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on this compound are not fully available in the public domain. However, based on the published research, the following are general methodologies for the key assays performed.
In Vivo Study in Zucker Fatty Rats
-
Animal Model: Male Zucker fatty (ZF) rats, a model for obesity and insulin resistance.[1]
-
Acclimatization: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.
-
Dosing: this compound is administered orally, typically via gavage, at a specified dose (e.g., 100 mg/kg/day) suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution). A control group receives the vehicle alone.
-
Duration: The study is conducted over a predefined period (e.g., 16 weeks) to observe chronic effects.
-
Sample Collection: Blood samples are collected periodically (e.g., via tail vein or cardiac puncture at termination) for plasma analysis. Urine is collected over 24-hour periods using metabolic cages.
-
Biochemical Analysis:
-
Plasma Triglycerides and Cholesterol: Measured using standard enzymatic colorimetric assays.[4][5][6]
-
Urinary Albumin and Protein: Quantified using methods such as immunoturbidimetry or dye-binding assays (e.g., pyrogallol red).[7][8][9]
-
Urinary N-acetyl-beta-D-glucosaminidase (NAG) Activity: Determined using a colorimetric assay with a specific substrate (e.g., p-nitrophenyl-N-acetyl-beta-D-glucosaminide).[10][11]
-
-
Physiological Measurements:
-
Blood Pressure: Monitored using non-invasive methods (e.g., tail-cuff plethysmography).
-
-
Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) for histological examination of glomerular and tubular structures.
Experimental Workflow: In Vivo Study
Caption: General workflow for the in vivo evaluation of this compound in Zucker fatty rats.
PPARγ Competitive Radioligand Binding Assay
-
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled known PPARγ ligand (e.g., [3H]rosiglitazone) for binding to the PPARγ ligand-binding domain (LBD).
-
Reagents:
-
Recombinant human PPARγ-LBD.
-
Radiolabeled PPARγ ligand (e.g., [3H]rosiglitazone).
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate a fixed concentration of PPARγ-LBD and the radioligand with increasing concentrations of the test compound in a multi-well plate.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., by filtration through a glass fiber filter).
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the binding affinity (Ki) using the Cheng-Prusoff equation.
-
PPARγ Transactivation Assay
-
Principle: This cell-based assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.
-
Reagents:
-
A suitable mammalian cell line (e.g., HEK293, COS-7) that does not endogenously express high levels of PPARγ.
-
An expression vector containing the full-length human PPARγ or its LBD fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of PPREs or a GAL4 upstream activation sequence.
-
A transfection reagent.
-
Test compound (this compound).
-
Luciferase assay substrate.
-
-
Procedure:
-
Co-transfect the cells with the PPARγ expression vector and the reporter plasmid.
-
After an incubation period to allow for protein expression, treat the cells with various concentrations of the test compound.
-
Incubate for a further period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.
-
Plot the fold activation of luciferase activity against the compound concentration.
-
Limited Trypsin Digestion Assay
-
Principle: This assay assesses conformational changes in a protein upon ligand binding. The binding of a ligand can alter the protein's structure, making certain sites more or less susceptible to proteolytic cleavage.
-
Reagents:
-
Purified full-length human PPARγ protein.
-
Test compound (this compound) and a reference compound (e.g., rosiglitazone).
-
Trypsin (or another suitable protease) at a low concentration.
-
SDS-PAGE loading buffer with a protease inhibitor.
-
-
Procedure:
-
Incubate the PPARγ protein with either the test compound, the reference compound, or vehicle.
-
Initiate the digestion by adding a limited amount of trypsin.
-
At various time points, take aliquots of the reaction and stop the digestion by adding SDS-PAGE loading buffer containing a protease inhibitor and boiling.
-
Analyze the digested protein fragments by SDS-PAGE and visualize by Coomassie blue or silver staining.
-
Compare the digestion patterns between the different conditions. A different pattern of protein fragments indicates a different conformational change induced by the ligand.
-
Conclusion
Early-stage research on this compound demonstrates its activity as a PPARγ ligand with a distinct profile compared to full agonists like rosiglitazone. In a preclinical model of type 2 diabetes and its complications, this compound showed beneficial effects on hyperlipidemia and diabetic nephropathy. The in vitro data suggest that this compound induces a unique conformational change in the PPARγ receptor, leading to a selective gene expression profile. These findings highlight this compound as a compound of interest for further investigation in the context of metabolic diseases. Further research is warranted to fully elucidate its therapeutic potential and long-term safety profile.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 4. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. droracle.ai [droracle.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. Laboratory Measurement of Urine Albumin and Urine Total Protein in Screening for Proteinuria in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Albumin-to-protein ratio in spot urine samples for analysis of proteinuria selectivity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
An In-depth Technical Guide to the Cellular Targets of MHY440
Disclaimer: Initial research on "YM440" yielded information on two distinct compounds: this compound, a PPAR-gamma agonist with hypoglycemic effects, and MHY440, a novel Topoisomerase I inhibitor with anticancer properties. This guide will focus on MHY440 , as the available literature on this compound provides the detailed mechanistic and quantitative data required for an in-depth technical whitepaper as requested, including signaling pathways and experimental protocols.
Introduction
MHY440 is a novel synthetic compound identified as a potent inhibitor of Topoisomerase I (Topo I), a critical nuclear enzyme involved in resolving DNA topological stress during replication and transcription.[1] By targeting Topo I, MHY440 induces a cascade of cellular events, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.[1] This technical guide provides a comprehensive overview of the cellular targets of MHY440, its mechanism of action, and the experimental protocols used to elucidate its effects.
Primary Cellular Target: Topoisomerase I
The primary cellular target of MHY440 is the nuclear enzyme Topoisomerase I.[1] Topo I relieves torsional strain in DNA by introducing transient single-strand breaks. MHY440 exerts its effect by inhibiting the activity of Topo I. In a cell-free system, MHY440 was shown to inhibit the unwinding of supercoiled DNA in a concentration-dependent manner, an effect comparable to the known Topo I inhibitor, camptothecin.[1] Notably, MHY440's inhibitory action is specific to Topoisomerase I, with no significant activity against Topoisomerase IIα observed.[1]
Downstream Signaling Pathways
Inhibition of Topoisomerase I by MHY440 leads to the accumulation of DNA damage, which in turn activates the DNA Damage Response (DDR) signaling pathway.[1] This cascade is a central mechanism of MHY440's anticancer activity.
DNA Damage Response Pathway Activation:
Upon MHY440-induced Topo I inhibition, cells experience DNA damage, triggering the activation of key sensor proteins, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[1] The activation of these kinases is marked by their phosphorylation. Once activated, ATM and ATR phosphorylate a range of downstream effector proteins, including Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), and the tumor suppressor protein p53.[1] This signaling cascade ultimately results in cell cycle arrest and the induction of apoptosis.[1]
Cell Cycle Arrest at G2/M Phase:
The activation of the ATM/ATR and Chk1/2 signaling axes leads to the inhibition of Cdc25c.[1] Cdc25c is a phosphatase responsible for activating the Cyclin B1/Cdk1 complex, which is essential for entry into mitosis. By inhibiting Cdc25c, MHY440 prevents the activation of the Cyclin B1/Cdk1 complex, leading to cell cycle arrest in the G2/M phase.[1]
Induction of Apoptosis:
MHY440 induces apoptosis through both intrinsic and extrinsic pathways. The upregulation of p53 and p73 contributes to the apoptotic response.[1] MHY440 treatment leads to an increase in the expression of Fas Ligand (Fas-L) and Fas, key components of the extrinsic apoptosis pathway.[1] Furthermore, MHY440 upregulates the pro-apoptotic protein Bax and promotes the proteolysis of the BH3 interacting-domain death agonist (BID), indicating the involvement of the intrinsic, mitochondria-mediated pathway.[1] This is further supported by the observed loss of mitochondrial membrane potential.[1] The apoptotic cell death induced by MHY440 is caspase-dependent, as it can be inhibited by a pan-caspase inhibitor, Z-VAD-FMK.[1]
Role of Reactive Oxygen Species (ROS):
The apoptotic effects of MHY440 are also dependent on the generation of reactive oxygen species (ROS).[1] The ROS scavenger, N-acetylcysteine, was shown to inhibit MHY440-induced PARP cleavage and ROS generation, indicating that ROS production is a critical upstream event in the apoptotic cascade triggered by MHY440.[1]
Caption: MHY440-induced DNA damage signaling pathway.
Quantitative Data
The anti-proliferative effects of MHY440 have been quantified in various cancer cell lines.
Table 1: Half-maximal Inhibitory Concentration (IC50) of MHY440
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| AGS | Human Gastric Cancer | 24 | 3.40[1] |
| AGS | Human Gastric Cancer | 48 | 1.83[1] |
| HCT116 | Human Colon Cancer | 24 | 5.24[1] |
Table 2: Effect of MHY440 on Cell Cycle Distribution in AGS Cells after 24h Treatment
| MHY440 Concentration (µM) | % of Cells in Sub-G1 Phase | % of Cells in G2/M Phase |
| 0 (Control) | 1.88[1] | 28.54[1] |
| 1.25 | - | 45.58[1] |
| 5.0 | 39.87[1] | - |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the cellular effects of MHY440 are provided below.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of MHY440 on cancer cells.
-
Cell Seeding: Plate cells (e.g., AGS human gastric cancer cells) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of MHY440 for the desired time periods (e.g., 24 and 48 hours).
-
MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of MHY440 on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MHY440 for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at 4°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis by flow cytometry.
3. Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the number of apoptotic and necrotic cells following MHY440 treatment.
-
Cell Treatment: Treat cells with MHY440 at the desired concentrations and for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for apoptosis assay using Annexin V/PI staining.
4. Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by MHY440.
-
Protein Extraction: Treat cells with MHY440, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-ATM, p-ATR, p-Chk1, p-Chk2, p-p53, Cyclin B1, Cdc2, Cdc25c, p53, p73, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western blot analysis.
References
YM440 and Its Impact on Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM440, a novel hypoglycemic agent, has garnered attention for its unique interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis. Unlike full PPARγ agonists such as thiazolidinediones (TZDs), this compound exhibits a distinct pharmacological profile, suggesting a differential impact on adipocyte differentiation and lipid metabolism. This technical guide provides a comprehensive overview of the known effects of this compound on adipocyte differentiation, drawing comparisons with established PPARγ agonists. It details relevant experimental protocols and visualizes the underlying signaling pathways to offer a thorough resource for researchers in metabolic diseases and drug development.
Quantitative Data Summary
The following table summarizes the quantitative data available for this compound in comparison to the well-characterized PPARγ agonists, rosiglitazone and pioglitazone. This data highlights the weaker agonistic activity of this compound on PPARγ transactivation.
| Parameter | This compound | Rosiglitazone | Pioglitazone | Reference |
| PPARγ Binding Affinity (Kᵢ, µM) | 4.0 | 0.20 | 3.1 | [1] |
| PPARγ Transactivation (fold less active than rosiglitazone) | 550- to 790-fold | - | - | [1] |
| mRNA Expression of PPARγ responsive genes in 3T3-L1 cells (fold less active than rosiglitazone) | 36- to 110-fold | - | - | [1] |
| Interaction with p300 (fold less potent than rosiglitazone) | 151-fold | - | - | [1] |
| Interaction with SRC-1 (fold less potent than rosiglitazone) | 1091-fold | - | - | [1] |
Signaling Pathways
Adipocyte differentiation is a complex process orchestrated by a cascade of transcription factors, with PPARγ and CCAAT/enhancer-binding proteins (C/EBPs) playing a central role. The diagram below illustrates the established signaling pathway for adipogenesis and the putative point of action for this compound.
Experimental Protocols
3T3-L1 Preadipocyte Differentiation
This protocol describes a standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose)
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M)
-
This compound (or other test compounds)
Procedure:
-
Cell Culture and Expansion: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Passage cells before they reach confluence.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium (DMEM with 10% FBS, 1% penicillin-streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin). This is also when this compound or other test compounds would be added.
-
Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS, 1% penicillin-streptomycin, and 1 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to a maintenance medium (DMEM with 10% FBS and 1% penicillin-streptomycin). Replace the medium every two days.
-
Assessment of Differentiation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between days 8 and 12.
Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of lipids in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
Isopropanol (60% and 100%)
-
Distilled water
Procedure:
-
Fixation: Wash the differentiated cells with PBS and then fix with 10% formalin for at least 1 hour at room temperature.
-
Washing: Remove the formalin and wash the cells with distilled water. Then, wash with 60% isopropanol for 5 minutes.
-
Staining: Allow the cells to dry completely. Add the Oil Red O working solution (6 parts stock to 4 parts water, filtered) and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells multiple times with distilled water until the wash water is clear.
-
Visualization: Visualize the stained lipid droplets under a microscope.
-
Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at approximately 510 nm using a spectrophotometer.
Experimental Workflow
The following diagram illustrates a typical experimental workflow to assess the impact of a compound like this compound on adipocyte differentiation.
Discussion and Future Directions
The available evidence strongly suggests that this compound has a limited impact on promoting adipocyte differentiation compared to classic TZDs. Its weak transactivation of PPARγ likely results in a reduced induction of the downstream genes necessary for the full adipogenic program, including lipid accumulation. In vivo studies support this, showing that this compound does not increase the expression of adipose tissue FABP, a key marker of mature adipocytes.[1]
The unique conformational change induced in PPARγ by this compound may lead to the recruitment of a different set of co-regulators, resulting in a distinct, tissue-selective gene expression profile.[1] This could explain its hypoglycemic effects without the concurrent increase in body fat weight often associated with full PPARγ agonists.[1]
Future research should focus on directly assessing the effects of this compound on 3T3-L1 differentiation using the protocols outlined above. Quantitative analysis of lipid accumulation via Oil Red O staining and a comprehensive gene expression analysis of key adipogenic markers (PPARγ, C/EBPα, FABP4, adiponectin) would provide definitive evidence of its role in adipogenesis. Furthermore, investigating the profile of co-regulators that interact with the this compound-bound PPARγ could elucidate the molecular basis for its unique pharmacological activity. Such studies will be crucial in determining the therapeutic potential of this compound and similar selective PPARγ modulators in the treatment of metabolic diseases.
References
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies of YM440 (MHY440), a Novel Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM440, also referred to as MHY440, is a novel synthetic small molecule that functions as a topoisomerase I (Topo I) inhibitor.[1][2][3] Topoisomerase I is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription.[4] By stabilizing the Topo I-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[4] This triggers a DNA damage response, culminating in cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.[1][2] In vitro studies have demonstrated its efficacy in inducing cell death in various cancer cell lines, including human gastric and colon cancer cells.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in in vivo rodent models, based on established methodologies for other topoisomerase I inhibitors.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting Topoisomerase I, which leads to DNA damage. This damage activates the ATM and ATR signaling cascades, resulting in the phosphorylation of downstream effectors such as Chk1, Chk2, and p53.[1] The activation of these checkpoint kinases leads to cell cycle arrest, primarily at the G2/M phase, through the downregulation of key cell cycle proteins like cyclin B1, Cdc2, and Cdc25c.[1] Prolonged cell cycle arrest and extensive DNA damage ultimately trigger apoptosis through both intrinsic and extrinsic pathways. This involves the upregulation of Fas/Fas-L, an increase in the Bax/Bcl-2 ratio, and subsequent caspase activation.[1] Furthermore, this compound has been shown to induce the generation of reactive oxygen species (ROS), which contributes to its apoptotic effects.[1][2]
In Vivo Dosage and Administration in Rodent Models
While specific in vivo studies for this compound are not yet widely published, data from other topoisomerase I inhibitors in rodent xenograft models can provide a strong basis for dose-ranging studies. The appropriate dosage and administration route for this compound will need to be determined empirically, starting with lower doses and escalating to determine the maximum tolerated dose (MTD).
Table 1: Representative Dosages of Topoisomerase I Inhibitors in Mouse Xenograft Models
| Compound | Dosage | Administration Route | Dosing Schedule | Reference |
| Topotecan | 1.5 mg/kg/dose | Oral Gavage (PO) | 5 days/week for 12 weeks | [5] |
| Irinotecan | 10 mg/kg/dose | Intravenous (IV) | Daily for 5 days/week for 2 weeks, repeated every 21 days | [5][6] |
| DX-8951f | 7.5 - 10 mg/kg/dose | Intravenous (IV) | Daily for 5 consecutive days | [7] |
| DB67 | 3 - 30 mg/kg/day | Intraperitoneal (IP) | Daily for 5 consecutive days, with additional cycles | [8] |
Experimental Protocols
The following are detailed protocols for a typical in vivo efficacy study of a topoisomerase I inhibitor in a rodent xenograft model. These should be adapted for this compound based on its specific chemical properties and the results of preliminary toxicity studies.
Animal Models
-
Species: Mice are most commonly used for xenograft studies.[9][10]
-
Strain: Immunocompromised strains such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or athymic nude mice (e.g., BALB/c nude) are required to prevent rejection of human tumor xenografts.[11]
-
Age/Weight: Typically 6-8 weeks old at the start of the experiment.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Implantation (Subcutaneous Xenograft Model)
-
Cell Culture: Culture human cancer cells of interest (e.g., AGS for gastric cancer, HCT116 for colon cancer) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 106 to 1 x 107 cells per 100 µL.[12] Keep cells on ice until injection.
-
Implantation:
-
Anesthetize the mouse using isoflurane or another approved anesthetic.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse using a 27-gauge needle.[11]
-
Monitor the animals for recovery from anesthesia.
-
Experimental Workflow
Dosing and Monitoring
-
Tumor Growth Monitoring: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Randomization: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).[11] A typical group size is 8-10 mice.
-
This compound Formulation: Prepare the dosing solution for this compound. A common vehicle for preclinical compounds is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The formulation should be sterile-filtered.
-
Administration: Administer this compound or vehicle according to the predetermined schedule and route (e.g., oral gavage, IV, or IP).
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when treated animals show signs of significant toxicity (e.g., >20% body weight loss).
-
Endpoint and Tissue Collection
-
Euthanasia: At the study endpoint, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tissue Collection:
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot or PCR analysis of pharmacodynamic markers (e.g., γH2AX, cleaved PARP).
-
Another portion can be fixed in 10% neutral buffered formalin for immunohistochemical analysis.
-
Collect blood and major organs (liver, spleen, kidneys) for pharmacokinetic and toxicological analysis if required.
-
Data Presentation and Analysis
All quantitative data should be presented clearly to allow for easy interpretation and comparison between treatment groups.
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume (Day 0) (mm³) ± SEM | Mean Tumor Volume (Final Day) (mm³) ± SEM | TGI (%)* | Mean Body Weight Change (%) ± SEM |
| Vehicle | 10 | 155 ± 12 | 1450 ± 150 | N/A | +5.2 ± 1.5 |
| This compound (X mg/kg) | 10 | 152 ± 11 | 650 ± 98 | 55.2 | -3.1 ± 2.0 |
| This compound (Y mg/kg) | 10 | 158 ± 13 | 280 ± 55 | 80.7 | -8.5 ± 2.5 |
*Tumor Growth Inhibition (TGI) (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and f and i are the final and initial time points, respectively.
Table 3: Common Administration Routes and Parameters for Rodent Studies
| Route | Abbreviation | Common Needle Gauge (Mouse) | Max Volume (Mouse) | Notes |
| Intravenous | IV | 27-30 G | < 0.2 mL | Typically via the lateral tail vein.[5] |
| Intraperitoneal | IP | 25-27 G | < 2-3 mL | Injection into the abdominal cavity. |
| Subcutaneous | SC | 25-27 G | < 1-2 mL | Injection into the loose skin between the shoulder blades. |
| Oral Gavage | PO | 20-22 G (ball-tipped) | < 1-2 mL | Direct administration into the stomach. |
Disclaimer: These are generalized protocols and should be adapted based on the specific characteristics of this compound and institutional guidelines. All animal experiments must be conducted in compliance with local and national regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Efficacy of topoisomerase I inhibitors, topotecan and irinotecan, administered at low dose levels in protracted schedules to mice bearing xenografts of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Potent topoisomerase I inhibition by novel silatecans eliminates glioma proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for MHY440 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution and use of MHY440, a potent topoisomerase I inhibitor, in cell culture experiments. The information herein is intended to guide researchers in the effective application of MHY440 for studies related to cancer biology and drug discovery.
Introduction
MHY440 is a novel topoisomerase I inhibitor that has demonstrated significant anti-proliferative effects in cancer cell lines. Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. Understanding the proper handling and application of this compound is crucial for obtaining reliable and reproducible experimental results.
Chemical Properties and Storage
A summary of the key chemical properties and storage recommendations for MHY440 is provided in the table below.
| Property | Data | Reference |
| Systematic Name | Not specified in the provided search results. | |
| Molecular Formula | Not specified in the provided search results. | |
| Molecular Weight | Not specified in the provided search results. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). | [1] |
| Storage of Stock Solution | Store at -20°C. | [1] |
Experimental Protocols
Preparation of MHY440 Stock Solution
Objective: To prepare a concentrated stock solution of MHY440 for use in cell culture experiments.
Materials:
-
MHY440 powder
-
Sterile Dimethyl Sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Bring the MHY440 powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of MHY440 powder.
-
In a sterile microcentrifuge tube, dissolve the MHY440 powder in sterile DMSO to achieve a final concentration of 10 mM.[1]
-
Vortex the solution until the MHY440 is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[1]
Treatment of Cells with MHY440
Objective: To treat cultured cells with MHY440 at desired concentrations.
Materials:
-
10 mM MHY440 stock solution
-
Appropriate cell culture medium (e.g., RPMI-1640)[1]
-
Cultured cells in multi-well plates or flasks
Protocol:
-
Thaw an aliquot of the 10 mM MHY440 stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[1]
-
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of MHY440 to the cells.
-
Incubate the cells for the desired experimental duration.
Signaling Pathway
MHY440 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. This inhibition leads to the accumulation of DNA single-strand breaks, triggering a DNA damage response.
References
Application Notes and Protocols for the Use of YM440 in Diabetic Nephropathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a serious microvascular complication of diabetes and a leading cause of end-stage renal disease. The development of novel therapeutic agents to halt or reverse the progression of diabetic nephropathy is a critical area of research. YM440, a potent and selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, has demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy. As a hypoglycemic agent, this compound has been shown to counteract insulin resistance.[1] Beyond its effects on glucose metabolism, this compound exerts protective effects on the kidney through its anti-inflammatory, anti-fibrotic, and lipid-lowering properties.
These application notes provide a comprehensive overview of the use of this compound in diabetic nephropathy models, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action and Signaling Pathways
This compound is a ligand of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation.[1] In the context of diabetic nephropathy, the activation of PPAR-γ by this compound leads to a cascade of beneficial effects:
-
Metabolic Regulation: this compound improves insulin sensitivity and has been shown to decrease plasma triglyceride and cholesterol concentrations. Hyperlipidemia is a known risk factor for the early development of renal disease.[1]
-
Anti-inflammatory Effects: PPAR-γ activation can suppress the expression of pro-inflammatory cytokines and inhibit inflammatory signaling pathways such as NF-κB and JAK/STAT. This reduction in inflammation helps to mitigate renal tissue damage.
-
Anti-fibrotic Activity: this compound can attenuate renal fibrosis by inhibiting the TGF-β/SMAD signaling pathway, a key driver of extracellular matrix deposition in the kidneys.
-
Podocyte Protection: PPAR-γ agonists have been shown to protect podocytes, specialized cells in the glomerulus that are crucial for proper kidney function, from injury.
The signaling pathways modulated by this compound are complex and interconnected. The following diagram illustrates the key pathways involved in the protective effects of this compound in diabetic nephropathy.
Data Presentation
The following tables summarize the quantitative data from a representative study using this compound in a Zucker fatty (ZF) rat model of diabetic nephropathy.[1]
Table 1: Effects of this compound on Metabolic Parameters in Zucker Fatty Rats
| Parameter | Vehicle Control | This compound (100 mg/kg/day) |
| Plasma Triglyceride (mg/dL) | 530 ± 60 | 150 ± 20 |
| Plasma Cholesterol (mg/dL) | 200 ± 15 | 130 ± 10 |
*p < 0.05 vs. Vehicle Control
Table 2: Effects of this compound on Renal Function Parameters in Zucker Fatty Rats
| Parameter | Vehicle Control | This compound (100 mg/kg/day) |
| Urinary Albumin Excretion (mg/day) | 25 ± 5 | 5 ± 1 |
| Urinary Protein Excretion (mg/day) | 80 ± 10 | 20 ± 3 |
| Urinary NAG Activity (U/L) | 12 ± 2 | 4 ± 1 |
| Systolic Blood Pressure (mmHg) | 150 ± 8 | 135 ± 5 |
*p < 0.05 vs. Vehicle Control
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a diabetic nephropathy model.
Induction of Diabetic Nephropathy in Zucker Fatty (ZF) Rats
The Zucker diabetic fatty (ZDF) rat is a well-established model of type 2 diabetes and develops features of diabetic nephropathy.[2]
-
Animal Model: Male Zucker fatty (fa/fa) rats and their lean littermates (fa/+) as controls.
-
Age: Start the study with 8-week-old rats.[1]
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer this compound orally via gavage at a dose of 100 mg/kg/day.[1]
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
-
Treatment Duration: Treat the animals for 16 weeks.[1]
-
Monitoring: Monitor body weight and food/water intake weekly. Collect blood and urine samples at regular intervals for analysis.
Measurement of Urinary Albumin
Urinary albumin excretion is a key indicator of glomerular damage. An ELISA-based method is recommended for accurate quantification.
-
Sample Collection: Collect 24-hour urine samples from individual rats using metabolic cages.
-
Sample Preparation: Centrifuge the urine samples to remove any debris and store at -80°C until analysis.
-
ELISA Protocol (using a commercial kit):
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples according to the kit instructions. This typically involves diluting the urine samples.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's protocol.
-
Wash the plate to remove unbound substances.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate and incubate for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the albumin concentration from the standard curve.
-
Measurement of Urinary N-acetyl-β-D-glucosaminidase (NAG) Activity
Urinary NAG is a sensitive marker of renal proximal tubular damage.[1]
-
Sample Collection and Preparation: Use 24-hour urine samples as collected for albumin measurement.
-
Colorimetric Assay Protocol (using a commercial kit):
-
Prepare the substrate and buffer solutions as per the kit instructions.
-
Add a specific volume of urine sample to a reaction tube or microplate well.
-
Add the substrate solution to initiate the enzymatic reaction.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance of the colored product at the specified wavelength.
-
Calculate the NAG activity based on a standard curve or a given formula in the kit.
-
Histological Analysis of Kidney Tissue
Histological examination of kidney sections provides crucial information on structural changes associated with diabetic nephropathy.
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize the animals and perfuse the kidneys with cold PBS followed by 4% paraformaldehyde.
-
Excise the kidneys, remove the capsule, and fix them in 4% paraformaldehyde overnight at 4°C.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining Protocols:
-
Periodic Acid-Schiff (PAS) Staining (for basement membrane thickening and mesangial expansion):
-
Deparaffinize and rehydrate sections to distilled water.
-
Oxidize in 0.5% periodic acid solution for 5 minutes.
-
Rinse in distilled water.
-
Place in Schiff reagent for 15 minutes.
-
Wash in lukewarm tap water for 5-10 minutes.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Wash, dehydrate, and mount.
-
-
Masson's Trichrome Staining (for fibrosis):
-
Deparaffinize and rehydrate sections to distilled water.
-
Stain nuclei with an iron hematoxylin solution.
-
Differentiate in an acid-alcohol solution.
-
Stain with Biebrich scarlet-acid fuchsin solution.
-
Treat with phosphomolybdic/phosphotungstic acid solution.
-
Counterstain with aniline blue or light green.
-
Dehydrate and mount.
-
-
-
Microscopic Evaluation: Examine the stained sections under a light microscope to assess glomerular hypertrophy, mesangial matrix expansion, basement membrane thickening, and tubulointerstitial fibrosis.
Conclusion
This compound represents a promising therapeutic agent for the treatment of diabetic nephropathy. Its multifaceted mechanism of action, targeting metabolic dysregulation, inflammation, and fibrosis through the activation of PPAR-γ, provides a strong rationale for its use. The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy of this compound and similar compounds in preclinical models of diabetic nephropathy. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, ultimately contributing to the development of new therapies for this debilitating disease.
References
Application Notes and Protocols for the Administration of YM440 to Zucker Fatty Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of YM440, a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, to Zucker fatty rats, a widely used animal model for obesity and metabolic syndrome.
Introduction to Zucker Fatty Rats
The Zucker fatty rat is a genetic model that exhibits early-onset obesity, hyperphagia (excessive eating), and hyperinsulinemia, while maintaining normal blood glucose levels in the initial stages.[1] These characteristics make them a suitable model for studying obesity, insulin resistance, and related metabolic disorders.[2][3][4] The obese phenotype in these rats is due to a recessive mutation in the leptin receptor gene.[2] As they age, male Zucker fatty rats can progress to develop hyperglycemia, making them a relevant model for type 2 diabetes.[4]
This compound: A PPARγ Agonist
This compound is a hypoglycemic agent that acts as a ligand for PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ leads to the transcription of a suite of genes involved in insulin sensitization, adipogenesis, and lipid homeostasis.
Experimental Protocols
Animal Model
-
Species: Zucker fatty rat (fa/fa)
-
Sex: Male
-
Age at Start of Treatment: 8 weeks
-
Acclimation Period: At least 1 week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
This compound Administration Protocol
This protocol is based on a chronic 16-week study design.
3.2.1. Dosage and Preparation of Medicated Feed
-
Dosage: 100 mg of this compound per kg of body weight per day.
-
Vehicle: Powdered standard rodent chow.
-
Preparation of Medicated Feed:
-
Calculate the total amount of this compound required for the entire study duration based on the number of rats and their estimated daily food consumption. The average food intake for a Zucker fatty rat can be estimated at approximately 50 g/day/kg of body weight.
-
Accurately weigh the calculated amount of this compound.
-
Thoroughly mix the this compound powder with a small portion of the powdered chow in a mortar and pestle to ensure a homogenous premix.
-
Gradually add the premix to the bulk of the powdered chow in a suitable mixer (e.g., a V-blender or a planetary mixer) and mix for at least 1 hour to ensure uniform distribution of the compound.
-
Store the medicated feed in airtight containers, protected from light, at 4°C.
-
3.2.2. Administration
-
Route of Administration: Oral, via medicated feed.
-
Procedure:
-
Replace the standard chow in the cages of the treatment group with the prepared medicated feed.
-
The control group should receive the same powdered chow without the addition of this compound.
-
Provide ad libitum access to the respective diets and water for the entire 16-week duration of the study.
-
Monitor food intake daily and body weight weekly to adjust the amount of medicated feed provided and to track the general health of the animals.
-
Monitoring and Sample Collection
-
Weekly:
-
Measure body weight.
-
Monitor food and water intake.
-
-
Bi-weekly or Monthly:
-
Collect blood samples via tail vein for analysis of plasma triglycerides, cholesterol, and glucose.
-
Collect 24-hour urine samples using metabolic cages for the analysis of albuminuria and proteinuria.
-
-
End of Study (Week 16):
-
Measure systolic blood pressure using the tail-cuff method.
-
Collect terminal blood samples via cardiac puncture for comprehensive biochemical analysis.
-
Euthanize the animals and collect tissues (e.g., liver, adipose tissue, kidney) for histological analysis and gene expression studies.
-
Quantitative Data Summary
The following table summarizes the expected outcomes based on previous research with this compound in Zucker fatty rats.
| Parameter | Control Group (Vehicle) | This compound Treatment Group (100 mg/kg/day) | Percentage Change |
| Plasma Triglycerides | Increased | Decreased | Reduction |
| Plasma Cholesterol | Increased | Decreased | Reduction |
| Urinary Albumin Excretion | Increased | Markedly Reduced | Reduction |
| Urinary Protein Excretion | Increased | Markedly Reduced | Reduction |
| Urinary NAG Activity | Increased | Normalized | Reduction |
| Systolic Blood Pressure | Increased | Ameliorated Rise | Reduction in Increase |
| Glomerular Area | Expanded | Lessened Expansion | Reduction in Expansion |
| Tubular Cast Accumulation | Present | Gradually Lessened | Reduction |
NAG: N-acetyl-beta-D-glucosaminidase, a marker for renal proximal tubular damage.
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway via PPARγ
Caption: this compound activates the PPARγ signaling pathway.
Experimental Workflow
Caption: Workflow for this compound administration in Zucker fatty rats.
References
Application Notes and Protocols for Long-Term YM440 Treatment Regimens
This document provides detailed application notes and protocols for long-term studies involving two distinct compounds referred to in scientific literature as YM440 and MHY440. Due to the overlapping nomenclature in research, protocols for both are presented to ensure comprehensive coverage for researchers, scientists, and drug development professionals.
Section 1: this compound (Hypoglycemic Agent)
Compound: (Z)-1,4-bis{4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl) methyl] phenoxy}but-2-ene
Mechanism of Action: this compound is a novel hypoglycemic agent that acts as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] Its activation of PPARγ plays a role in counteracting insulin resistance.[1] In long-term studies, this compound has demonstrated significant hypolipidemic effects, which are believed to contribute to its protective effects against renal injury, such as diabetic nephropathy.[1]
Data Presentation: Long-Term Study in Zucker Fatty Rats
A 16-week study in obese Zucker fatty (ZF) rats evaluated the chronic effects of this compound.[1]
| Parameter | Vehicle Control (ZF Rats) | This compound-Treated (ZF Rats) | Outcome |
| Dosage | N/A | 100 mg/kg/day | - |
| Duration | 16 weeks | 16 weeks | - |
| Plasma Triglycerides | Elevated | Decreased | Hypolipidemic effect |
| Plasma Cholesterol | Elevated | Decreased | Hypolipidemic effect |
| Albuminuria | Progressive increase | Reduced rate of progression | Renal protective effect |
| Proteinuria | Progressive increase | Reduced rate of progression | Renal protective effect |
| Urinary NAG Activity | Elevated | Normalized | Amelioration of proximal tubular damage |
| Systolic Blood Pressure | Increased | Ameliorated rise | Antihypertensive effect |
| Nephromegaly | Present | Blocked development | Renal protective effect |
| Glomerular Area Expansion | Progressive | Gradual lessening | Histological improvement |
| Tubular Cast Accumulation | Progressive | Gradual lessening | Histological improvement |
Experimental Protocols
1. Long-Term In Vivo Efficacy Study in a Diabetic Rodent Model
-
Objective: To evaluate the long-term effects of this compound on hyperlipidemia and renal injury.
-
Animal Model: 8-week-old obese Zucker fatty (ZF) rats.
-
Groups:
-
Vehicle Control Group
-
This compound Treatment Group
-
-
Treatment Regimen:
-
Administer this compound orally at a dose of 100 mg/kg/day for 16 consecutive weeks.[1]
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Collect blood samples periodically to measure plasma triglyceride and cholesterol concentrations.
-
Collect 24-hour urine samples to measure albumin and protein excretion rates.
-
Measure urinary N-acetyl-beta-D-glucosaminidase (NAG) activity as a marker of renal proximal tubular damage.[1]
-
Monitor systolic blood pressure regularly.
-
At the end of the 16-week treatment period, euthanize the animals and collect kidney tissues.
-
-
Histological Analysis:
-
Fix kidney tissues in formalin and embed in paraffin.
-
Section the tissues and stain with appropriate stains (e.g., Hematoxylin and Eosin, Periodic acid-Schiff) to assess glomerular area expansion and tubular cast accumulation.[1]
-
Signaling Pathway and Experimental Workflow
Caption: this compound mechanism of action and experimental workflow.
Section 2: MHY440 (Topoisomerase I Inhibitor)
Compound: MHY440
Mechanism of Action: MHY440 is a novel topoisomerase I (Topo I) inhibitor.[2] By inhibiting Topo I, MHY440 induces DNA damage, which in turn activates a DNA damage response signaling pathway.[2] This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis in cancer cells, a process that is dependent on the generation of reactive oxygen species (ROS).[2]
Data Presentation: In Vitro Effects on AGS Human Gastric Cancer Cells
The anti-proliferative effects of MHY440 were evaluated in AGS human gastric cancer cells.[2]
| Parameter | MHY440 Treatment | Outcome |
| Topo I Activity | Concentration-dependent inhibition | Inhibition of DNA unwinding |
| Cell Proliferation | Time- and concentration-dependent inhibition | Anti-proliferative effect |
| Cell Cycle | Increased cell arrest in G2/M phase | Regulation of cell cycle proteins (decreased Cyclin B1, Cdc2, Cdc25c; upregulated p53, p73) |
| Apoptosis | Induced | Upregulation of Fas-L, Fas, Bax; proteolysis of BH3 interacting-domain death agonist and PARP; loss of mitochondrial membrane potential |
| Caspase Activity | Caspase-dependent apoptosis (inhibited by Z-VAD-FMK) | Apoptosis is mediated by caspases |
| ROS Generation | Increased | Apoptotic effect is ROS-dependent (inhibited by N-acetylcysteine) |
Experimental Protocols
1. Topoisomerase I Inhibition Assay (Cell-Free)
-
Objective: To determine the direct inhibitory effect of MHY440 on Topo I activity.
-
Materials: Human Topo I enzyme, supercoiled DNA substrate, MHY440, camptothecin (positive control).
-
Procedure:
-
Incubate human Topo I with the supercoiled DNA substrate in the presence of varying concentrations of MHY440 or camptothecin.
-
Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition of Topo I is indicated by the persistence of the supercoiled DNA form.[2]
-
2. DNA Damage Signaling Pathway Analysis (Western Blot)
-
Objective: To assess the activation of the DNA damage response pathway in cancer cells upon MHY440 treatment.
-
Cell Line: AGS human gastric cancer cells.
-
Procedure:
-
Treat AGS cells with different concentrations of MHY440 for a specified time.
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key DNA damage signaling proteins: p-ATM, p-ATR, γ-H2AX, p-Chk1, p-Chk2, and p-p53.[2]
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
3. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of MHY440 on cell cycle distribution.
-
Procedure:
-
Treat AGS cells with MHY440 for various time points.
-
Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
4. Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by MHY440.
-
Procedure:
-
Treat AGS cells with MHY440.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
5. ROS Generation Assay
-
Objective: To measure the intracellular generation of reactive oxygen species.
-
Procedure:
-
Treat AGS cells with MHY440.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader to quantify ROS levels.
-
Signaling Pathway and Experimental Workflow
References
Measuring the Effects of YM440 on Gene Expression: Application Notes and Protocols
Note on YM440: Initial research reveals two distinct compounds with similar nomenclature: this compound, a PPAR-gamma ligand, and MHY440, a topoisomerase I inhibitor. Due to the greater availability of detailed molecular data regarding its effects on gene expression, this document will focus on MHY440 . The protocols and pathways described herein are specific to MHY440's activity as an anti-cancer agent.
Introduction
MHY440 is a novel synthetic small molecule that has demonstrated potent anti-proliferative effects in cancer cells. It functions as a topoisomerase I inhibitor, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[1][2] Inhibition of topoisomerase I by MHY440 leads to the accumulation of single-strand DNA breaks, which subsequently trigger a robust DNA damage response. This response culminates in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis, making MHY440 a promising candidate for cancer therapy.[1]
Understanding the precise molecular mechanisms and the downstream effects on gene expression is critical for the development of MHY440 as a therapeutic agent. These application notes provide detailed protocols for researchers to quantify the changes in gene expression induced by MHY440 in a cancer cell line model. The methodologies cover cell treatment, RNA extraction, and analysis using both quantitative reverse transcription PCR (RT-qPCR) for specific gene targets and RNA sequencing (RNA-Seq) for a global transcriptomic view.
MHY440 Signaling Pathway
MHY440 exerts its cytotoxic effects by initiating a signaling cascade that responds to DNA damage. The inhibition of topoisomerase I is the primary event, leading to the activation of ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[1] These kinases, in turn, phosphorylate and activate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2.[1] A key player in this pathway is the tumor suppressor protein p53, which is stabilized and activated upon phosphorylation.[1] Activated p53 translocates to the nucleus and transcriptionally regulates a battery of genes involved in cell cycle arrest (e.g., CDKN1A or p21), DNA repair, and apoptosis (e.g., BAX, FAS).[1] Concurrently, the DNA damage response pathway also leads to the downregulation of genes essential for cell cycle progression, such as Cyclin B1 (CCNB1) and Cdc25c.[1]
Experimental Protocols
The following protocols outline the procedures for treating cancer cells with MHY440 and subsequently analyzing the changes in gene expression. AGS human gastric cancer cells are used as an example, as they have been shown to be sensitive to MHY440.[1]
Cell Culture and MHY440 Treatment
-
Cell Line: AGS human gastric cancer cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate AGS cells in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours.
-
MHY440 Preparation: Prepare a stock solution of MHY440 in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 0, 1, 5, 10 µM). The final DMSO concentration in the medium should not exceed 0.1%.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of MHY440. A vehicle control (0.1% DMSO in medium) must be included.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24 hours). This time point should be optimized based on preliminary cell viability assays.
RNA Extraction and Quantification
-
RNA Isolation: Following treatment, aspirate the medium and wash the cells with ice-cold PBS. Isolate total RNA using a commercially available RNA isolation kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. The integrity of the RNA can be further evaluated using an Agilent Bioanalyzer or by gel electrophoresis.
Gene Expression Analysis by RT-qPCR
This method is suitable for analyzing the expression of a select number of target genes.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design or obtain validated primers for your target genes and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes:
-
SYBR Green Master Mix
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template
-
Nuclease-free water
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes.
Global Gene Expression Analysis by RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive view of the transcriptome and can identify novel genes and pathways affected by MHY440.
-
Library Preparation: Prepare sequencing libraries from the extracted total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between MHY440-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify significantly affected biological processes and signaling pathways.
-
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from RT-qPCR and RNA-Seq experiments investigating the effects of MHY440.
RT-qPCR Data
Table 1: Relative mRNA Expression of Target Genes in AGS Cells Treated with MHY440 for 24 Hours
| Gene Symbol | Function | Fold Change (1 µM MHY440) | Fold Change (5 µM MHY440) | Fold Change (10 µM MHY440) |
| CDKN1A (p21) | Cell Cycle Arrest | 2.5 ± 0.3 | 5.8 ± 0.6 | 10.2 ± 1.1 |
| BAX | Pro-apoptotic | 2.1 ± 0.2 | 4.5 ± 0.5 | 8.7 ± 0.9 |
| FAS | Apoptosis Receptor | 1.8 ± 0.2 | 3.9 ± 0.4 | 7.5 ± 0.8 |
| GADD45A | DNA Damage Response | 2.3 ± 0.3 | 5.1 ± 0.6 | 9.8 ± 1.0 |
| CCNB1 | G2/M Transition | 0.6 ± 0.1 | 0.3 ± 0.05 | 0.1 ± 0.02 |
| CDC25C | G2/M Transition | 0.7 ± 0.1 | 0.4 ± 0.06 | 0.2 ± 0.03 |
Data are presented as mean fold change ± standard deviation relative to the vehicle control, normalized to housekeeping genes. Values are hypothetical.
RNA-Seq Data
Table 2: Top Differentially Expressed Genes in AGS Cells Treated with 10 µM MHY440 for 24 Hours
| Gene Symbol | Gene Name | log2(Fold Change) | p-value | q-value (FDR) |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.35 | 1.2e-50 | 2.5e-46 |
| BAX | BCL2 Associated X, Apoptosis Regulator | 3.12 | 3.4e-45 | 5.1e-41 |
| FAS | Fas Cell Surface Death Receptor | 2.91 | 6.7e-40 | 8.9e-36 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 3.29 | 2.5e-48 | 4.3e-44 |
| MDM2 | MDM2 Proto-Oncogene | 2.15 | 1.8e-30 | 2.2e-26 |
| CCNB1 | Cyclin B1 | -3.32 | 4.5e-52 | 7.8e-48 |
| CDC25C | Cell Division Cycle 25C | -2.81 | 9.2e-42 | 1.3e-37 |
| PLK1 | Polo-Like Kinase 1 | -2.58 | 7.1e-38 | 9.9e-34 |
| TOP2A | Topoisomerase (DNA) II Alpha | -2.11 | 5.6e-32 | 7.0e-28 |
Data are hypothetical and represent a subset of expected results from an RNA-Seq experiment.
Table 3: Enriched Gene Ontology (GO) Terms for Upregulated Genes
| GO Term | Description | p-value |
| GO:0006915 | Apoptotic process | 1.5e-25 |
| GO:0043065 | Positive regulation of apoptotic process | 3.2e-22 |
| GO:0007050 | Cell cycle arrest | 8.9e-20 |
| GO:0006281 | DNA repair | 1.4e-18 |
| GO:0030330 | DNA damage response, signal transduction by p53 class mediator | 2.7e-15 |
Data are hypothetical and represent a subset of expected results from a GO analysis.
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the effects of MHY440 on gene expression. By employing both targeted (RT-qPCR) and global (RNA-Seq) approaches, researchers can gain a comprehensive understanding of the molecular pathways modulated by this novel topoisomerase I inhibitor. The resulting data will be crucial for elucidating its mechanism of action and for the further development of MHY440 as a potential anti-cancer therapeutic.
References
Application Notes and Protocols for YM440 Efficacy Studies
Topic: Experimental Design for YM440 Efficacy Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound has been identified as a potent topoisomerase I inhibitor with significant anti-cancer properties.[1] It exerts its effects by inducing DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound. The methodologies described herein are designed to be robust and reproducible, enabling researchers to accurately assess the therapeutic potential of this compound. It is important to note that the designation this compound has also been used for a hypoglycemic agent acting as a PPAR-gamma ligand.[2] This document focuses exclusively on the topoisomerase I inhibitor.
Mechanism of Action and Signaling Pathway
This compound inhibits topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[1] Inhibition of topoisomerase I by this compound leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA replication. This DNA damage triggers a cellular response cascade known as the DNA Damage Response (DDR).
The DDR is primarily orchestrated by the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). Upon activation, ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2.[1] These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53.[1] Activated p53 can then induce cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[1] If the damage is too severe, p53 can trigger apoptosis. Another key marker of the DNA damage response is the phosphorylation of the histone variant H2AX, forming γ-H2AX, which accumulates at the sites of DNA double-strand breaks.[1]
In Vitro Efficacy Studies
Cell Viability/Cytotoxicity Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (µM) at 48h | This compound IC50 (µM) at 72h |
| AGS (Gastric Cancer) | Example Value | Example Value |
| HCT116 (Colon Cancer) | Example Value | Example Value |
| MCF-7 (Breast Cancer) | Example Value | Example Value |
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Example Value | Example Value |
| This compound (0.5x IC50) | Example Value | Example Value |
| This compound (1x IC50) | Example Value | Example Value |
| This compound (2x IC50) | Example Value | Example Value |
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Example Value | Example Value | Example Value |
| This compound (0.5x IC50) | Example Value | Example Value | Example Value |
| This compound (1x IC50) | Example Value | Example Value | Example Value |
| This compound (2x IC50) | Example Value | Example Value | Example Value |
In Vivo Efficacy Studies
Subcutaneous Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., nude or SCID mice).[3][4]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).[4]
-
Drug Administration: Administer this compound and vehicle control via the desired route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule (e.g., daily, three times a week).
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week.[4] Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³), or if they show signs of significant morbidity. Collect tumors for further analysis (e.g., histology, western blotting).
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a novel hypoglycemic agent, protects against nephropathy in Zucker fatty rats via plasma triglyceride reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Application Notes and Protocols for Cell-Based Screening of YM440 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM440 is a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Activation of PPARγ is a key therapeutic strategy for type 2 diabetes. The development of this compound analogs aims to optimize its therapeutic index by enhancing efficacy and minimizing adverse effects. This document provides detailed protocols for a suite of cell-based assays essential for the preliminary screening and characterization of this compound analogs. These assays are designed to assess the on-target activity, cytotoxicity, and potential off-target effects of novel compounds.
Data Presentation: Comparative Analysis of PPARγ Agonists
The following tables summarize representative quantitative data for various PPARγ agonists, which can be used as a benchmark for evaluating the performance of new this compound analogs.
Table 1: On-Target Activity of PPARγ Agonists
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference Compound |
| Rosiglitazone | Reporter Gene Assay | HG5LN-hPPARγ | 24 | - |
| Pioglitazone | TR-FRET Binding Assay | - | 1052 | - |
| Analog 4a | TR-FRET Binding Assay | - | 8607 | Pioglitazone |
| Analog 4h | TR-FRET Binding Assay | - | 9242 | Pioglitazone |
| Analog 4j | TR-FRET Binding Assay | - | 5974 | Pioglitazone |
| ψ-Baptigenin | Transcriptional Factor Assay | THP-1 | 2900 | - |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is a technology for detecting molecular interactions.
Table 2: Cytotoxicity and Apoptotic Activity of PPARγ Agonists
| Compound | Assay Type | Cell Line | IC50 (µM) | ED50 (µM) | Notes |
| Rosiglitazone | Cell Viability | KU812 | - | - | Increased imatinib IC50[1] |
| GW9662 (Antagonist) | Cell Viability | KU812 | - | - | Decreased imatinib IC50[1] |
| T0070907 (Antagonist) | Cell Viability | KU812 | - | - | Decreased imatinib IC50[1] |
| 15d-PGJ2 | Apoptosis Assay | Colon Cancer Cells | - | - | Promotes apoptosis[2] |
| Rosiglitazone (>10 µM) | Apoptosis Assay | Bladder Cancer Cells | - | - | Induces apoptosis[2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ED50 (Half-maximal effective dose) is the dose that produces a quantal effect in 50% of the population that takes it.
Experimental Protocols
PPARγ Activity Assay (Reporter Gene Assay)
This protocol is designed to measure the ability of this compound analogs to activate the PPARγ receptor in a cellular context.
Materials:
-
HEK293T cells
-
phPPARγ-IRES2-EGFP vector (for expressing human PPARγ)
-
pPPRE×3-TK-LUC reporter vector (contains PPAR response elements upstream of a luciferase gene)
-
pRL-CMV control vector (for normalization)
-
Lipofectamine 2000
-
DMEM with 10% FBS
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the phPPARγ-IRES2-EGFP, pPPRE×3-TK-LUC, and pRL-CMV vectors using Lipofectamine 2000 according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound analogs. Include a positive control (e.g., rosiglitazone) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound analogs on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
DMEM with 10% FBS
-
This compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound analogs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assays
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound analogs for the desired time.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample in a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Cells of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound analogs, then harvest and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Mandatory Visualizations
References
Troubleshooting & Optimization
YM440 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with YM440, a novel Topoisomerase I inhibitor. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is sterile dimethyl sulfoxide (DMSO).[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in sterile DMSO to a concentration of 10 mM. This stock solution should be stored at -20°C until use.[1]
Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with compounds dissolved in DMSO. To mitigate this, ensure that the final concentration of DMSO in your working solution is kept low. The original research protocol suggests that the maximum concentration of DMSO should not exceed 0.1% (v/v), as this concentration was found to not affect cell growth.[1] For subsequent dilutions of the 10 mM DMSO stock, it is recommended to use the cell culture medium, such as RPMI-1640, as the diluent.[1]
Q4: My this compound solution appears cloudy or has visible particles. Is it usable?
A4: A cloudy solution or the presence of visible particles indicates that the compound is not fully dissolved or has precipitated out of solution. Do not use a solution in this state for experiments, as it will lead to inaccurate concentration and unreliable results. Refer to the troubleshooting guide below for steps to address this.
Q5: Can I dissolve this compound directly in water or ethanol?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Ensure you are using the correct volume of DMSO to achieve a 10 mM concentration. Vortex the solution for several minutes. Gentle warming (e.g., in a 37°C water bath) can also aid dissolution, but be cautious of potential compound degradation with excessive heat. |
| Precipitation occurs immediately after diluting the DMSO stock in aqueous buffer. | The compound has low aqueous solubility and is "crashing out" of solution. | Perform serial dilutions in your aqueous buffer to reach the final desired concentration. This gradual decrease in DMSO concentration can sometimes prevent precipitation. Alternatively, consider if the final DMSO concentration can be slightly increased without impacting your experimental system (always perform a vehicle control). |
| The solution becomes cloudy over time, even at the correct final DMSO concentration. | The compound may be unstable or aggregating in the working solution. | Prepare fresh working solutions from the 10 mM DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods. |
| Inconsistent experimental results. | Inaccurate concentration due to incomplete dissolution or precipitation. | Always visually inspect your solutions for clarity before use. If you suspect solubility issues, centrifuge the working solution at high speed and test the supernatant to ensure the compound is in solution. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution. (Molecular weight of this compound is required for this calculation).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. A brief sonication or gentle warming may be used to aid dissolution if necessary.
-
Store the 10 mM stock solution at -20°C.
Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., RPMI-1640)
-
Sterile dilution tubes
Procedure:
-
Thaw the 10 mM this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
-
Perform serial dilutions of the stock solution in the cell culture medium to reach the final concentration. For example, to prepare a 10 µM working solution, you could dilute the 10 mM stock 1:1000 in the culture medium.
-
Ensure the final concentration of DMSO in the working solution does not exceed 0.1% (v/v).
-
Use the freshly prepared working solution for your experiment immediately.
Visualizations
Caption: Workflow for the preparation and troubleshooting of this compound solutions.
Caption: Simplified signaling pathway of this compound leading to cell cycle arrest and apoptosis.
References
Technical Support Center: Overcoming YM440 Instability in Aqueous Solutions
Welcome to the technical support center for YM440. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as MHY440, is a novel topoisomerase I inhibitor.[1] Its primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately, cell cycle arrest and apoptosis in cancer cells.
Q2: I am observing precipitation of this compound after preparing my aqueous stock solution. What could be the cause?
A2: Precipitation of this compound in aqueous solutions is likely due to its low water solubility, a common characteristic of many small molecule inhibitors. Factors that can influence this include the concentration of the solution, the pH of the aqueous buffer, and the storage temperature.
Q3: How can I improve the solubility and stability of this compound in my experiments?
A3: Several strategies can be employed to enhance the solubility and stability of poorly water-soluble compounds like this compound. These include the use of co-solvents (e.g., DMSO, ethanol), adjusting the pH of the buffer, and the use of formulation aids such as cyclodextrins. For in vivo studies, lipid-based formulations or nanosuspensions may be considered.
Q4: What are the potential degradation pathways for a compound like this compound in aqueous solution?
A4: While specific degradation pathways for this compound have not been detailed in the literature, similar complex organic molecules can be susceptible to hydrolysis, oxidation, and photodecomposition. It is recommended to protect this compound solutions from light and to use freshly prepared solutions for optimal results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low intrinsic solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that affects cell viability (typically <0.5%). |
| pH of the buffer is not optimal for this compound solubility. | Test the solubility of this compound in a range of buffers with different pH values to determine the optimal pH for solubility. | |
| Solution is supersaturated. | Decrease the final concentration of this compound in your working solution. | |
| Loss of activity over time in prepared solutions | Degradation of this compound. | Prepare fresh solutions before each experiment. If storage is necessary, aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Interaction with components of the experimental medium. | Evaluate the compatibility of this compound with other components in your assay buffer or cell culture medium. | |
| Inconsistent experimental results | Incomplete dissolution of this compound. | After diluting the stock solution, ensure complete mixing by vortexing or sonication. Visually inspect the solution for any particulate matter before use. |
| Variability in solution preparation. | Standardize the protocol for solution preparation, including the source and purity of solvents and buffers. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Materials: this compound stock solution (from Protocol 1), desired aqueous buffer or cell culture medium.
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution into the aqueous medium to the desired final concentration.
-
It is critical to add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion, which minimizes the risk of precipitation.
-
Visually inspect the final working solution to ensure no precipitation has occurred.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for evaluating the stability of this compound.
Troubleshooting Logic for this compound Precipitation
References
Optimizing YM440 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of YM440 for in vitro experiments. As the identifier "this compound" may refer to two distinct compounds with different mechanisms of action, this guide is divided into two sections to address each molecule specifically.
Section 1: this compound (Peroxisome Proliferator-Activated Receptor Gamma - PPARγ Ligand)
This section focuses on this compound as a hypoglycemic agent and a ligand of PPARγ, a key regulator of glucose and lipid metabolism.
Section 2: MHY440 (Topoisomerase I Inhibitor)
This section details MHY440, a novel topoisomerase I inhibitor with applications in cancer research due to its effects on DNA replication and cell cycle progression.
Section 1: this compound - The PPARγ Ligand
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a hypoglycemic agent that acts as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis (fat cell differentiation), as well as glucose and lipid metabolism.[2] By binding to and modulating the activity of PPARγ, this compound can influence the expression of genes involved in these metabolic processes.
Q2: What are the common in vitro applications of this compound?
A2: this compound is primarily used in in vitro studies to investigate adipocyte differentiation, glucose uptake, and the expression of PPARγ target genes. A common cell line used for these studies is the murine 3T3-L1 preadipocyte cell line, which can be induced to differentiate into mature adipocytes.
Q3: What is a recommended starting concentration range for this compound in in vitro experiments?
A3: While specific dose-response data for this compound in vitro is not extensively published, based on its activity as a PPARγ agonist and data from similar compounds like rosiglitazone, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments in cell culture.[2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on adipocyte differentiation. | 1. This compound concentration is too low. 2. Insufficient incubation time. 3. Problems with the differentiation cocktail (e.g., insulin, dexamethasone, IBMX). 4. Cell line has lost its differentiation potential. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). 2. Extend the incubation period, monitoring differentiation markers at multiple time points (e.g., day 4, 7, and 10). 3. Prepare fresh differentiation reagents and validate their activity with a known PPARγ agonist like rosiglitazone. 4. Use a lower passage number of 3T3-L1 cells and ensure they are not overgrown before inducing differentiation. |
| High cell toxicity or unexpected morphological changes. | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Contamination of cell culture. | 1. Lower the concentration of this compound. 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% DMSO). Include a solvent-only control. 3. Perform routine checks for microbial contamination. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent timing of media changes and compound addition. 3. Degradation of this compound stock solution. | 1. Ensure consistent cell seeding density for all experiments. 2. Adhere strictly to the experimental timeline for media changes and treatments. 3. Prepare fresh aliquots of this compound from a powdered stock for each experiment and store them properly. |
Experimental Protocols
1. 3T3-L1 Adipocyte Differentiation Assay
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes to evaluate the effect of this compound.
-
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium I (DM-I): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II (DM-II): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oil Red O staining solution
-
-
Procedure:
-
Seed 3T3-L1 cells in a multi-well plate and grow to confluence.
-
Two days post-confluence, replace the medium with DM-I containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
After 48 hours, replace the medium with DM-II containing the respective concentrations of this compound.
-
Continue to culture for another 48 hours.
-
Replace the medium with fresh DMEM with 10% FBS and the respective this compound concentrations every 2 days until day 8-10.
-
Assess adipocyte differentiation by staining for lipid droplets with Oil Red O.
-
2. Glucose Uptake Assay
This assay measures the effect of this compound on glucose transport into differentiated 3T3-L1 adipocytes.
-
Materials:
-
Differentiated 3T3-L1 adipocytes (from the protocol above)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose
-
Insulin
-
-
Procedure:
-
After differentiation, incubate the adipocytes in serum-free medium for 2-4 hours.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with this compound at desired concentrations in KRH buffer for 30 minutes.
-
Stimulate with or without insulin (e.g., 100 nM) for 20 minutes.
-
Add 2-deoxy-D-[³H]-glucose and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound activates the PPARγ signaling pathway.
Caption: Experimental workflow for 3T3-L1 adipocyte differentiation.
Section 2: MHY440 - The Topoisomerase I Inhibitor
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MHY440?
A1: MHY440 is a novel topoisomerase I inhibitor.[2] Topoisomerase I is an enzyme that relaxes supercoiled DNA, a critical step for DNA replication and transcription. By inhibiting this enzyme, MHY440 leads to DNA damage, which in turn activates cellular DNA damage response pathways, ultimately causing cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[3]
Q2: In which cancer cell lines has MHY440 shown efficacy?
A2: MHY440 has demonstrated anti-proliferative effects in human gastric cancer cells (AGS) and human colon cancer cells (HCT116).[2] It has been shown to be more potent against cancer cells compared to normal human foreskin fibroblast cells (Hs27).[2]
Q3: What are the typical effective concentrations of MHY440 in vitro?
A3: The effective concentration of MHY440 is cell-line dependent. For AGS human gastric cancer cells, the half-maximal inhibitory concentration (IC50) was 3.40 µM at 24 hours and 1.83 µM at 48 hours.[2] For HCT116 human colon cancer cells, the IC50 was 5.24 µM at 24 hours.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low cytotoxicity observed at expected IC50 concentrations. | 1. Cell line is resistant to MHY440. 2. Incorrect cell seeding density. 3. Degradation of MHY440. | 1. Test a wider range of concentrations and consider using a different cell line. 2. Optimize cell seeding density; a higher density may require a higher drug concentration. 3. Use freshly prepared MHY440 solutions for each experiment. |
| High variability in apoptosis or cell cycle data. | 1. Asynchronous cell population. 2. Inconsistent timing of sample collection. 3. Issues with staining or flow cytometry. | 1. Synchronize cells before treatment for cell cycle analysis. 2. Collect samples at precise time points after MHY440 addition. 3. Ensure proper staining protocols and calibrate the flow cytometer before each use. |
| Unexpected off-target effects. | 1. MHY440 concentration is too high, leading to non-specific toxicity. | 1. Perform a thorough dose-response analysis to identify a concentration that is effective without causing excessive non-specific cell death. |
Quantitative Data Summary
Table 1: IC50 Values of MHY440 in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| AGS | Human Gastric Cancer | 24 hours | 3.40[2] |
| AGS | Human Gastric Cancer | 48 hours | 1.83[2] |
| HCT116 | Human Colon Cancer | 24 hours | 5.24[2] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the IC50 of MHY440.
-
Materials:
-
Cancer cell line of interest (e.g., AGS)
-
Complete growth medium
-
MHY440 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of MHY440 for 24 or 48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies MHY440-induced apoptosis.
-
Materials:
-
Cancer cells treated with MHY440
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
-
Procedure:
-
Treat cells with MHY440 at the desired concentration (e.g., 5.0 µM for AGS cells) for 24 hours.[2]
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathway and Workflow Diagrams
Caption: MHY440 induces the DNA damage response pathway.
Caption: General experimental workflow for MHY440 in vitro studies.
References
- 1. This compound, a novel hypoglycemic agent, protects against nephropathy in Zucker fatty rats via plasma triglyceride reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced 3T3-L1 Differentiation into Adipocytes by Pioglitazone Pharmacological Activation of Peroxisome Proliferator Activated Receptor-Gamma (PPAR-γ) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
YM440 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with YM440, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel hypoglycemic agent that acts as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[1] Upon binding, this compound modulates the transcription of target genes involved in insulin sensitivity and adipogenesis.
Q2: How does the activity of this compound compare to other common PPARγ agonists?
This compound exhibits a distinct profile compared to full PPARγ agonists like rosiglitazone and pioglitazone. While its binding affinity to PPARγ is comparable to pioglitazone, its ability to transactivate the receptor is significantly weaker, being 550- to 790-fold less active than rosiglitazone in cell-based assays.[1] This classifies this compound as a partial PPARγ agonist.
Troubleshooting Guides
Cell-Based Assays
Q3: I am not observing the expected level of PPARγ activation in my reporter gene assay with this compound. What could be the reason?
Several factors could contribute to a weaker-than-expected response in a PPARγ reporter assay:
-
Partial Agonist Activity: this compound is a partial agonist of PPARγ and is known to induce a weaker transcriptional response compared to full agonists like rosiglitazone.[1] It is crucial to include a full agonist as a positive control to contextualize the response of this compound.
-
Suboptimal Concentration: Ensure that a sufficient concentration range of this compound has been tested. We recommend a dose-response experiment to determine the optimal effective concentration (EC50) in your specific cell system.
-
Cell Line Variability: The expression levels of PPARγ and its co-regulators can vary between different cell lines, influencing the responsiveness to a partial agonist.
-
Solubility Issues: Poor solubility of this compound in the cell culture medium can limit its effective concentration. See Q5 for guidance on preparing this compound stock solutions.
-
Assay Sensitivity: The sensitivity of the reporter gene assay itself might not be sufficient to detect the subtle activation by a partial agonist.
Q4: My adipogenesis differentiation assay with 3T3-L1 cells shows a weak or no response to this compound treatment. How can I troubleshoot this?
A weak or absent adipogenic response can be due to several factors:
-
Weaker Adipogenic Potential: As a partial agonist, this compound may not be as potent at inducing adipogenesis as full agonists. A comparative experiment with a known potent inducer like rosiglitazone is recommended.
-
Differentiation Protocol: The timing and composition of the differentiation cocktail are critical. Ensure your protocol is optimized for 3T3-L1 cells. A representative protocol is provided below.
-
Cell Health and Confluency: It is essential to use healthy, low-passage 3T3-L1 preadipocytes and to initiate differentiation at the correct level of confluency (typically 2 days post-confluency).
-
This compound Concentration: An inadequate concentration of this compound will fail to induce differentiation. A dose-response study is advisable.
Q5: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?
For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically below 0.1-0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
In Vivo Experiments
Q6: I am observing tissue-selective effects of this compound in my animal model, particularly a lack of response in adipose tissue. Is this expected?
Yes, this is a known characteristic of this compound. Studies in db/db mice have shown that this compound can increase the expression of PPARγ-related genes in the liver (e.g., glucokinase) but not in adipose tissue (e.g., FABP and UCP1).[1] This tissue-selective activity is a key feature of this compound and should be considered when designing experiments and interpreting results.
Q7: My animals treated with this compound are not showing the expected improvement in glycemic control. What are the possible reasons?
Several factors can influence the in vivo efficacy of this compound:
-
Animal Model: The choice of animal model is critical. This compound has been shown to be effective in db/db mice, a model of type 2 diabetes.[1] The response in other models may vary.
-
Dosage and Administration: Ensure the correct dosage is being administered. A study in db/db mice used a dose of 100 mg/kg/day.[1] The route and frequency of administration should also be appropriate for the experimental design.
-
Treatment Duration: The duration of treatment may be insufficient to observe significant changes in glycemic parameters. The aforementioned study in db/db mice administered this compound for 28 days.[1]
-
Diet and Housing Conditions: The diet and housing conditions of the animals can significantly impact metabolic parameters and may influence the response to treatment.
Q8: Are there any known off-target effects or unexpected side effects of this compound?
General Troubleshooting
Q9: How should I handle and store this compound to ensure its stability?
To ensure the stability and activity of this compound, follow these general guidelines:
-
Storage of Solid Compound: Store the solid form of this compound at the temperature recommended by the supplier, typically in a cool, dry, and dark place.
-
Stock Solution Storage: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
-
Working Solution Stability: Prepare fresh working dilutions in your cell culture medium or vehicle for in vivo studies immediately before use. The stability of this compound in aqueous solutions over extended periods may be limited.
Quantitative Data Summary
Table 1: Comparative in vitro activity of this compound and other PPARγ agonists.
| Compound | PPARγ Binding Affinity (Ki, µM) | PPARγ Transactivation (fold-less active than rosiglitazone) |
| This compound | 4.0 | 550 - 790 |
| Pioglitazone | 3.1 | Not specified |
| Rosiglitazone | 0.20 | 1 |
| Data sourced from[1] |
Experimental Protocols
Representative Protocol: 3T3-L1 Adipogenesis Differentiation Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density that allows them to reach confluency in 2-3 days.
-
Reaching Confluency: Grow cells in DMEM supplemented with 10% fetal bovine serum (FBS) until they are 100% confluent.
-
Initiation of Differentiation (Day 0): Two days post-confluency, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Include different concentrations of this compound or a positive control (e.g., rosiglitazone) in the treatment wells.
-
Medium Change (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin) containing the respective treatments.
-
Maintenance (Day 4 onwards): Every two days, replace the medium with fresh differentiation medium II containing the treatments.
-
Assessment of Differentiation (Day 8-10): Assess adipogenesis by staining for lipid droplets using Oil Red O.
Representative Protocol: PPARγ Reporter Gene Assay
This protocol assumes the use of a commercially available PPARγ reporter cell line.
-
Cell Seeding: Seed the PPARγ reporter cell line in a 96-well plate according to the manufacturer's instructions.
-
Cell Adherence: Allow the cells to adhere for the recommended time (typically 4-24 hours).
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., rosiglitazone) in the appropriate assay medium. Remove the seeding medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the reporter assay kit manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary and calculate the fold induction relative to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound via PPARγ activation.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Enhancing the Bioavailability of YM440 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of the novel hypoglycemic agent, YM440, in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel hypoglycemic agent that acts as a ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose metabolism and insulin sensitivity. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription. This signaling cascade ultimately leads to improved insulin sensitivity and a reduction in blood glucose levels.
Q2: What are the potential challenges in achieving adequate oral bioavailability for this compound?
While specific data on the physicochemical properties of this compound are not publicly available, compounds in this class can face several challenges that may limit their oral bioavailability. These include:
-
Poor Aqueous Solubility: Many small molecule drugs have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low Permeability: The drug may not efficiently pass through the intestinal epithelial cell layer to reach the systemic circulation.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches the systemic circulation, reducing the amount of active compound.
-
Efflux Transporters: The compound may be actively transported back into the GI lumen by efflux pumps such as P-glycoprotein (P-gp).
Q3: What are the common animal models used to assess the oral bioavailability of compounds like this compound?
Rats are the most commonly used initial animal model for oral bioavailability studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[1] Other species such as mice, dogs, and non-human primates may also be used, with the choice depending on the specific research question and the metabolic profile of the compound.[2][3] It is important to note that while animal models provide valuable preclinical data, there can be species-specific differences in drug absorption and metabolism, and direct correlation to human bioavailability is not always guaranteed.[4]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments aimed at evaluating and improving the oral bioavailability of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals | Inconsistent dosing technique (e.g., improper oral gavage). | - Ensure all personnel are thoroughly trained in oral gavage techniques. - Use appropriately sized gavage needles with a ball tip to prevent injury. - Verify the formulation is a homogenous suspension or solution before each administration. |
| Food effects. | - Standardize the fasting period for all animals before dosing (typically overnight with free access to water).[5] - Be aware that certain food components can interact with the drug, affecting its absorption. | |
| Consistently low oral bioavailability (F% < 10%) | Poor aqueous solubility of this compound. | - Particle Size Reduction: Micronization or nanomilling can increase the surface area of the drug, potentially improving its dissolution rate. - Formulation with Solubilizing Excipients: Explore the use of surfactants, co-solvents (e.g., PEG 400), or cyclodextrins to enhance the solubility of this compound in the dosing vehicle. |
| Low intestinal permeability. | - In Vitro Permeability Assays: Use Caco-2 or PAMPA models to assess the intrinsic permeability of this compound. - Prodrug Approach: If permeability is a major hurdle, consider designing a more lipophilic prodrug of this compound that can be converted to the active form in vivo. | |
| High first-pass metabolism. | - In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. - Co-administration with a CYP450 Inhibitor: In a research setting, co-administering a known inhibitor of the relevant cytochrome P450 enzyme can help elucidate the extent of first-pass metabolism. | |
| Non-linear pharmacokinetics (dose-dependent bioavailability) | Saturation of absorption or efflux mechanisms. | - Conduct a dose-ranging pharmacokinetic study to characterize the relationship between dose and exposure. - If efflux is suspected, in vitro transporter assays can be performed to identify if this compound is a substrate for transporters like P-gp. |
Data Presentation
The following tables present hypothetical pharmacokinetic data for this compound in rats, illustrating how quantitative data should be structured for clear comparison of different formulation strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 5% |
| Micronized Suspension | 150 ± 40 | 1.5 ± 0.5 | 750 ± 200 | 15% |
| Lipid-Based Formulation | 400 ± 100 | 1.0 ± 0.5 | 2000 ± 500 | 40% |
Data are presented as mean ± standard deviation (n=5 rats per group).
Table 2: Hypothetical Solubility and Permeability Data for this compound
| Parameter | Value | Method |
| Aqueous Solubility (pH 7.4) | 5 µg/mL | Shake-flask method |
| Caco-2 Permeability (Papp A to B) | 0.5 x 10-6 cm/s | Caco-2 cell monolayer assay |
| Efflux Ratio (Papp B to A / Papp A to B) | 4.2 | Caco-2 cell monolayer assay |
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
1. Animal Model:
-
Male Sprague-Dawley rats (200-250 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.[5]
2. Formulation Preparation:
-
Prepare the desired formulation of this compound (e.g., aqueous suspension, micronized suspension, lipid-based formulation) at a concentration that allows for a dosing volume of 5-10 mL/kg.
-
Ensure the formulation is homogenous before each administration.
3. Drug Administration:
-
Administer this compound orally via gavage using a suitable gavage needle.
-
For determination of absolute bioavailability, a separate group of animals should receive an intravenous (IV) dose of this compound (e.g., 1-2 mg/kg) via the tail vein.
4. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
5. Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Mandatory Visualizations
Signaling Pathway
References
- 1. pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 4. Role of physicochemical properties in the activation of peroxisome proliferator-activated receptor δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
YM440 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing YM440 dose-response curve experiments. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel hypoglycemic agent that acts as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ).[1] It is considered a partial agonist, meaning it binds to PPARγ but elicits a weaker transcriptional response compared to full agonists like rosiglitazone.[1] This differential activation may contribute to its hypoglycemic effects without some of the side effects associated with full PPARγ activation.[1]
Q2: What is a typical concentration range to start with for a this compound dose-response experiment?
Based on its binding affinity (Ki) of 4.0 µM for PPARγ, a good starting point for a dose-response curve would be to test concentrations spanning several orders of magnitude around this value.[1] A suggested range could be from 0.01 µM to 100 µM. It is crucial to perform a wide dose-range finding study initially to narrow down the optimal concentrations for your specific cell system and endpoint.
Q3: How should I prepare a stock solution of this compound?
Q4: What are some common cell-based assays to measure the effects of this compound?
Common assays to evaluate the dose-response of this compound include:
-
PPARγ Transactivation Assays: These reporter gene assays measure the ability of this compound to activate PPARγ-mediated gene expression.
-
Adipocyte Differentiation Assays: In pre-adipocyte cell lines like 3T3-L1, you can measure the extent of differentiation into mature adipocytes by staining for lipid accumulation (e.g., with Oil Red O).
-
Gene Expression Analysis: Quantitative PCR (qPCR) can be used to measure the change in mRNA levels of known PPARγ target genes.
-
Cell Viability/Cytotoxicity Assays: Assays like MTT, MTS, or resazurin can be used to determine if this compound has any cytotoxic effects at the tested concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to this compound | 1. Suboptimal concentration range: The tested concentrations may be too low. 2. Low PPARγ expression in the cell line: The chosen cell line may not express sufficient levels of PPARγ. 3. Compound instability: this compound may be degrading in the culture medium. 4. Assay endpoint not sensitive enough. | 1. Perform a wider dose-range finding study (e.g., 0.001 µM to 1000 µM). 2. Confirm PPARγ expression in your cell line using qPCR or Western blot. Consider using a cell line known to have robust PPARγ expression or a transiently transfected reporter system. 3. Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. 4. Ensure your assay has a good signal-to-noise ratio. For reporter assays, optimize the reporter construct and transfection efficiency. For gene expression, select target genes known to be strongly induced by PPARγ activation. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dilution or addition of this compound. 3. Edge effects in the assay plate. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. 2. Calibrate pipettes regularly. Use a fresh set of tips for each dilution and treatment. 3. Avoid using the outer wells of the assay plate, or fill them with sterile PBS or medium to maintain humidity. |
| Unexpected bell-shaped dose-response curve | 1. Cytotoxicity at high concentrations: this compound may be toxic to the cells at higher doses, leading to a decrease in the measured response. 2. Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to confounding effects. | 1. Perform a cytotoxicity assay in parallel with your functional assay to identify the concentration at which this compound becomes toxic. 2. While specific off-target effects of this compound are not well-documented, consider that other PPAR agonists have shown interactions with other nuclear receptors. If this is a concern, you may need to perform counter-screening assays. |
| This compound appears to be a full agonist in my assay | 1. Cell-type specific effects: The cellular context, including the expression of co-activators and co-repressors, can influence the apparent activity of a partial agonist. 2. Assay artifact: The chosen assay may not be able to distinguish between partial and full agonism. | 1. The partial agonism of this compound may be more or less pronounced in different cell lines. Compare your results with a known full agonist like rosiglitazone in the same system. 2. Consider using an alternative assay. For example, a cofactor recruitment assay can directly measure the interaction of PPARγ with specific co-regulatory proteins in the presence of the ligand. |
Quantitative Data Summary
| Compound | Parameter | Value | Reference |
| This compound | Ki for PPARγ | 4.0 µM | [1] |
| Pioglitazone | Ki for PPARγ | 3.1 µM | [1] |
| Rosiglitazone | Ki for PPARγ | 0.20 µM | [1] |
Experimental Protocols
Detailed Protocol: In Vitro PPARγ Transactivation Assay
This protocol describes a general method for assessing this compound's ability to activate PPARγ using a luciferase reporter assay.
1. Materials:
-
Cell line with robust PPARγ expression (e.g., HEK293T, HepG2)
-
Expression plasmid for human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Rosiglitazone (as a positive control)
-
Luciferase assay reagent
-
96-well white, clear-bottom assay plates
-
Luminometer
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control transfection with an empty vector can be included.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and rosiglitazone in cell culture medium. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Remove the transfection medium and replace it with the medium containing the different concentrations of the compounds.
-
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Luciferase Assay:
-
Remove the medium containing the compounds.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: this compound signaling pathway via PPARγ activation.
Caption: Experimental workflow for this compound dose-response curve generation.
References
Technical Support Center: YM440 Experimental Setups
Disclaimer: Information available in public resources regarding a compound specifically designated "YM440" for cancer research, particularly as a survivin inhibitor, is limited. The following troubleshooting guide is based on common challenges and pitfalls observed with similar investigational agents, including the well-documented survivin inhibitor YM155, and general principles of cell-based and in vivo experiments. Researchers should adapt this guidance to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for survivin inhibitors like the "YM" series of compounds?
A1: Survivin is a member of the inhibitor of apoptosis proteins (IAPs) family that is crucial for both cell division and suppressing apoptosis.[1] It is highly expressed in many human cancers but largely absent in normal, differentiated tissues, making it an attractive therapeutic target.[1] Small molecule inhibitors targeting survivin aim to disrupt its function through various mechanisms, including the inhibition of survivin gene transcription.[2] For instance, YM155 has been shown to inhibit survivin expression by disrupting the transcription factor complex that binds to the survivin promoter.[1][2] By downregulating survivin, these inhibitors can induce apoptosis and sensitize cancer cells to conventional chemotherapy and radiation.[1]
Q2: What are the known challenges in developing small-molecule survivin inhibitors?
A2: Developing effective small-molecule survivin inhibitors has been challenging.[3] Survivin is not a traditional drug target like an enzyme with a well-defined active site.[3] Its functions are mediated through protein-protein interactions, which are notoriously difficult to target with small molecules.[3] A significant challenge is to confirm that the observed effects of a compound are due to specific survivin inhibition and not off-target effects.[3] Many current inhibitors reduce survivin levels by interacting with other biomolecules rather than directly binding to the survivin protein.[3]
Q3: Are there known off-target effects for survivin inhibitors?
A3: Yes, off-target effects are a concern for many targeted therapies, including survivin inhibitors. For example, while YM155 was identified as a survivin promoter inhibitor, later studies suggested it may not bind directly to the promoter but rather inhibits the transcription factor Sp1 and disrupts the ILF3/p54nrb complex necessary for survivin transcription.[2] More recent research has even proposed that Topoisomerase (TOP) might be a molecular target of YM155, not survivin itself.[1] Such off-target effects can lead to unintended biological consequences and complicate the interpretation of experimental results.[4][5]
Troubleshooting Common Experimental Pitfalls
In Vitro Cell-Based Assays
A common set of experiments for evaluating survivin inhibitors involves cell viability assays, apoptosis assays, and cell cycle analysis in cancer cell lines.
Issue 1: High Variability in Cell Viability (e.g., IC50 values) Between Experiments.
| Potential Cause | Troubleshooting Recommendation |
| Cell Culture Inconsistency | Ensure consistent cell passage number, confluency at the time of treatment, and media/serum quality.[6][] Avoid using cells that have been in continuous culture for too long. |
| Compound Instability | Prepare fresh stock solutions of the compound. Some compounds are sensitive to light or temperature. Store aliquots at the recommended temperature and protect from light. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure homogenous mixing of the compound in the culture medium. |
| Contamination | Regularly test cell lines for mycoplasma and other microbial contamination, which can significantly alter cell growth and drug response.[][8] |
Issue 2: No Significant Induction of Apoptosis Despite Decreased Cell Viability.
| Potential Cause | Troubleshooting Recommendation |
| Alternative Cell Death Pathways | The compound may be inducing other forms of cell death, such as necroptosis or autophagy. Investigate markers for these pathways (e.g., RIPK1/3 for necroptosis, LC3B for autophagy). |
| Timing of Assay | The peak of apoptosis may occur at a different time point than assessed. Perform a time-course experiment to identify the optimal window for apoptosis detection. |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms (e.g., high expression of other anti-apoptotic proteins like Bcl-2). Consider using a panel of cell lines with different genetic backgrounds. |
| Off-Target Effects | The observed decrease in viability might be due to off-target cytotoxic effects unrelated to apoptosis. Consider knockdown/knockout of the intended target (survivin) to see if it phenocopies the compound's effect.[1] |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of the survivin inhibitor and appropriate vehicle controls for the predetermined time.
-
Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase to minimize membrane damage.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
In Vivo Experiments
Evaluating the efficacy of a survivin inhibitor in a xenograft or syngeneic mouse model is a critical step.
Issue: Lack of Tumor Growth Inhibition in Animal Models.
| Potential Cause | Troubleshooting Recommendation |
| Poor Pharmacokinetics (PK) | The compound may have poor bioavailability, rapid clearance, or low tumor penetration. Conduct PK studies to determine the compound's concentration in plasma and tumor tissue over time. |
| Insufficient Dose or Dosing Schedule | The dose used may not be sufficient to achieve a therapeutic concentration in the tumor. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal dosing schedule. |
| Tumor Model Resistance | The chosen tumor model may be resistant to survivin inhibition. Test the compound in multiple xenograft models or a syngeneic model to assess the role of the immune system. |
| Compound Instability in Formulation | The formulation used for in vivo administration may not be optimal, leading to precipitation or degradation of the compound. Assess the stability of the formulation over the duration of the experiment. |
Visual Guides
Caption: A typical preclinical workflow for evaluating a novel survivin inhibitor.
Caption: Simplified signaling pathway showing survivin's role and inhibitor action.
References
- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Small-Molecule Survivin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Troubleshooting [sigmaaldrich.com]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting YM440 treatment duration for optimal effect
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using the PPARγ agonist, YM440. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel hypoglycemic agent that acts as a ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] PPARγ is a nuclear receptor that, upon activation, regulates the transcription of genes involved in glucose and lipid metabolism, as well as inflammation.[1][2][3] this compound binds to PPARγ, inducing a conformational change that allows for the recruitment of transcriptional coactivators and subsequent modulation of target gene expression.[1]
Q2: How does the binding affinity of this compound for PPARγ compare to other common agonists?
A2: this compound has a binding affinity for PPARγ that is comparable to pioglitazone, but is approximately 20-fold less potent than rosiglitazone. The inhibitory constant (Ki) for this compound in displacing [3H]rosiglitazone from PPARγ is 4.0 µM.[1]
Q3: Does this compound exhibit the same level of transactivation activity as other PPARγ agonists?
A3: No, this compound has been shown to have weaker effects on PPARγ transactivation and the mRNA expression of its responsive genes compared to rosiglitazone. In 3T3-L1 cells, this compound was found to be 36- to 110-fold less active than rosiglitazone in inducing the expression of PPARγ target genes.[1]
Q4: What are some known downstream target genes of this compound-activated PPARγ?
A4: In vivo studies have shown that this compound treatment can increase the expression of hepatic glucokinase.[1] However, it did not significantly affect the expression of adipose tissue fatty acid-binding protein (FABP) and uncoupling protein 1 (UCP1), suggesting a tissue-selective effect on PPARγ-related gene expression.[1] General PPARγ activation is known to regulate a wide array of genes involved in lipid metabolism, inflammation, and autophagy.[3][4]
Q5: Is this compound stable in cell culture media?
A5: The stability of any compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components like enzymes.[5][6][7] It is recommended to prepare fresh solutions of this compound for each experiment. If you suspect instability is affecting your results, a time-course analysis using HPLC or LC-MS can be performed to quantify the concentration of the parent compound over time in your specific media and culture conditions.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. 2. Insufficient treatment duration: The treatment time may not be long enough for changes in gene expression and downstream cellular effects to occur. 3. Compound instability: this compound may be degrading in the cell culture medium.[5][6][7] 4. Low PPARγ expression in the cell line: The chosen cell line may not express sufficient levels of PPARγ. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal effective concentration for your cell line and endpoint. 2. Conduct a time-course experiment: Treat cells for various durations (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment time. 3. Prepare fresh this compound solutions for each experiment. Consider testing stability in your specific medium.[5] 4. Verify PPARγ expression: Confirm PPARγ mRNA and protein levels in your cell line using RT-qPCR and Western blotting, respectively. |
| High variability between replicate experiments. | 1. Inconsistent this compound concentration: Inaccurate pipetting or degradation of stock solutions. 2. Variations in cell culture conditions: Differences in cell density, passage number, or media composition. 3. Inconsistent treatment duration: Timing of treatment and harvesting of cells is not uniform. | 1. Prepare a fresh stock solution of this compound and use calibrated pipettes. 2. Standardize cell culture protocols: Use cells within a narrow passage number range, seed cells at a consistent density, and use the same batch of media and supplements for all experiments. 3. Ensure precise timing for the addition of this compound and for cell harvesting. |
| Unexpected cell morphology changes or cytotoxicity. | 1. High concentration of this compound: Some PPARγ agonists can cause adverse effects at high concentrations.[8][9][10][11] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target effects: this compound may have effects independent of PPARγ at high concentrations. | 1. Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that provides a biological effect without causing toxicity. 2. Ensure the final solvent concentration is consistent across all treatments (including vehicle control) and is at a non-toxic level (typically <0.1% for DMSO). 3. Consider using a PPARγ antagonist (e.g., GW9662) to confirm that the observed effects are PPARγ-dependent. |
Data Presentation
Table 1: Comparative Binding Affinities of PPARγ Agonists
| Compound | Ki (µM) for PPARγ | Relative Potency vs. Rosiglitazone |
| This compound | 4.0 | ~20-fold less potent |
| Pioglitazone | 3.1 | ~15.5-fold less potent |
| Rosiglitazone | 0.20 | 1 (Reference) |
| Data sourced from[1] |
Table 2: Relative In Vitro Activity of this compound
| Activity | Fold-less Active than Rosiglitazone | Cell Line |
| PPARγ Transactivation | 550- to 790-fold | Cells expressing human full-length PPARγ2 or GAL4-PPARγ |
| mRNA Expression of PPARγ Responsive Genes | 36- to 110-fold | 3T3-L1 cells |
| Data sourced from[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
-
Cell Seeding: Plate your target cells in a suitable multi-well plate (e.g., 96-well for viability assays, 12-well for gene expression analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25 µM). Include a vehicle control (medium with the same final concentration of solvent).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Endpoint Analysis: Following incubation, perform your desired assay to measure the cellular response. This could include:
-
Cell Viability/Proliferation Assay: (e.g., MTT, WST-1, or CellTiter-Glo®) to assess cytotoxicity.
-
Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of known PPARγ target genes (e.g., FABP4, LPL).
-
Protein Expression Analysis: Prepare cell lysates and perform Western blotting to analyze the protein levels of target genes.
-
-
Data Analysis: Plot the measured response as a function of the this compound concentration. This will generate a dose-response curve from which you can determine the EC50 (half-maximal effective concentration).
Protocol 2: Determining the Optimal Treatment Duration of this compound (Time-Course)
-
Cell Seeding: Plate your cells as described in Protocol 1.
-
This compound Preparation: Prepare your complete cell culture medium containing the optimal concentration of this compound (determined from Protocol 1) and a vehicle control medium.
-
Treatment: Replace the medium in the wells with the this compound-containing medium or vehicle control.
-
Time-Course Incubation: Incubate the cells for various durations (e.g., 0, 6, 12, 24, 48, 72 hours). The "0 hour" time point represents cells harvested immediately after the addition of the treatment medium.
-
Harvesting and Analysis: At each time point, harvest the cells and perform your desired endpoint analysis (e.g., RT-qPCR, Western blotting).
-
Data Analysis: Plot the measured response as a function of time for both the this compound-treated and vehicle-treated cells. This will reveal the kinetics of the cellular response to this compound and help identify the optimal treatment duration for your specific endpoint.
Visualizations
Caption: Hypothesized signaling pathway of this compound action.
References
- 1. Differential effects of this compound a hypoglycemic agent on binding to a peroxisome proliferator-activated receptor gamma and its transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 3. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor γ Regulates Lipid Metabolism in Sheep Trophoblast Cells through mTOR Pathway-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases [frontiersin.org]
- 10. Safety issues and prospects for future generations of PPAR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
YM440 vs. Rosiglitazone: A Comparative Analysis of PPAR-gamma Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of YM440 and rosiglitazone in their activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-gamma), a key nuclear receptor involved in glucose and lipid metabolism. The following sections present quantitative data from comparative studies, detailed experimental protocols for the cited assays, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between this compound and rosiglitazone in their interaction with and activation of PPAR-gamma.
| Parameter | This compound | Rosiglitazone | Potency Fold Difference (Rosiglitazone vs. This compound) |
| Binding Affinity (Ki, µM) | 4.0 | 0.20 | 20-fold more potent |
| PPAR-gamma Transactivation | Weak | Strong | 550 to 790-fold more active |
| mRNA Expression (PPAR-gamma responsive genes) | Weak | Strong | 36 to 110-fold more active |
| Cofactor Interaction (p300) | Weak | Strong | 151-fold more potent |
| Cofactor Interaction (SRC-1) | Weak | Strong | 1091-fold more potent |
Table 1: Comparative efficacy of this compound and rosiglitazone in PPAR-gamma binding and activation. Data indicates that while both compounds bind to PPAR-gamma, rosiglitazone is significantly more potent in all measured aspects of receptor activation.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are representative of standard assays used to evaluate PPAR-gamma agonists.
PPAR-gamma Binding Assay (Competitive Radioligand Binding)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the PPAR-gamma Ligand Binding Domain (LBD).
-
Materials:
-
Recombinant human PPAR-gamma LBD
-
[3H]-Rosiglitazone (radioligand)
-
Test compounds (this compound, unlabeled rosiglitazone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT)
-
Scintillation fluid
-
96-well filter plates
-
-
Procedure:
-
A reaction mixture is prepared containing the PPAR-gamma LBD, [3H]-rosiglitazone at a fixed concentration, and varying concentrations of the test compound or unlabeled rosiglitazone (for generating a standard curve).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction mixture is then transferred to a filter plate and washed to separate bound from unbound radioligand.
-
Scintillation fluid is added to each well, and the plate is read in a scintillation counter to measure the amount of bound [3H]-rosiglitazone.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
PPAR-gamma Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPAR-gamma.
-
Materials:
-
Mammalian cell line (e.g., HEK293, COS-7)
-
Expression vector for full-length PPAR-gamma or a chimeric receptor containing the PPAR-gamma LBD fused to a GAL4 DNA-binding domain.
-
Reporter vector containing a luciferase gene under the control of a PPAR-gamma response element (PPRE) or a GAL4 upstream activation sequence (UAS).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compounds (this compound, rosiglitazone).
-
Luciferase assay substrate.
-
-
Procedure:
-
Cells are co-transfected with the PPAR-gamma expression vector and the luciferase reporter vector.
-
After an incubation period to allow for protein expression, the cells are treated with varying concentrations of the test compounds.
-
Following treatment, the cells are lysed, and the luciferase substrate is added.
-
The luminescence, which is proportional to the level of luciferase expression and thus PPAR-gamma transactivation, is measured using a luminometer.
-
The results are typically expressed as fold activation over a vehicle control.
-
Coactivator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This in vitro assay assesses the ability of a ligand to promote the interaction between PPAR-gamma and a transcriptional coactivator.
-
Materials:
-
GST-tagged PPAR-gamma LBD.
-
Biotinylated peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC-1, p300).
-
Europium-labeled anti-GST antibody.
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
Test compounds (this compound, rosiglitazone).
-
Assay buffer.
-
-
Procedure:
-
The GST-PPAR-gamma LBD, biotinylated coactivator peptide, and the test compound are incubated together in a microplate well.
-
The europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore are then added to the mixture.
-
If the test compound induces an interaction between the PPAR-gamma LBD and the coactivator peptide, the donor (europium) and acceptor fluorophores are brought into close proximity, allowing for FRET to occur.
-
The plate is read in a TR-FRET-compatible reader, and the ratio of the acceptor and donor fluorescence signals is calculated. An increased ratio indicates a stronger interaction.
-
Mandatory Visualizations
PPAR-gamma Signaling Pathway
Caption: PPAR-gamma signaling pathway upon agonist binding.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for a PPAR-gamma transactivation luciferase reporter assay.
References
Comparative analysis of YM440 and other thiazolidinediones
A comparative analysis of YM440 and other prominent thiazolidinediones (TZDs), including pioglitazone and rosiglitazone, reveals a unique mechanism of action for this compound, suggesting a potential for a differentiated therapeutic window. While all three compounds target the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism, this compound exhibits a distinct profile in its binding, transactivation, and downstream gene regulation, which may translate to a hypoglycemic effect with a reduced impact on body weight.[1]
Thiazolidinediones have been a cornerstone in the management of type 2 diabetes, primarily through their action as insulin sensitizers.[1] Their therapeutic effects are mediated by the activation of PPARγ, a nuclear receptor that, upon activation, modulates the transcription of a host of genes involved in metabolic processes.[1] This guide provides a comparative overview of this compound against other well-established thiazolidinediones, supported by experimental data, to aid researchers and drug development professionals in understanding its unique pharmacological profile.
Comparative Efficacy and Mechanism of Action
Experimental evidence indicates that this compound, pioglitazone, and rosiglitazone all bind to PPARγ, but with differing affinities.[1] this compound's binding affinity is comparable to that of pioglitazone, while both are significantly less potent than rosiglitazone in this regard.[1] However, the story diverges when considering the subsequent transactivation of the receptor.
This compound demonstrates markedly weaker effects on PPARγ transactivation and the expression of PPARγ responsive genes in cellular assays compared to both pioglitazone and rosiglitazone.[1] This suggests that while this compound engages the receptor, it does so in a manner that elicits a more subdued transcriptional response. This is further supported by experiments showing that this compound is substantially less potent in inducing the interaction between PPARγ and its transcriptional cofactors, such as p300 and SRC-1, when compared to rosiglitazone.[1]
A key differentiator for this compound appears to be its tissue-selective modulation of PPARγ-related gene expression. In a study using diabetic db/db mice, chronic treatment with this compound led to an increase in the expression of hepatic glucokinase, a key enzyme in glucose metabolism.[1] In contrast, it did not affect the expression of genes associated with adipogenesis, such as fatty acid binding protein (FABP) and uncoupling protein 1 (UCP1), in adipose tissue.[1] This tissue-specific activity may underpin the observation that this compound can ameliorate hyperglycemia in diabetic mice without a corresponding increase in body fat weight, a common side effect associated with other thiazolidinediones.[1]
The unique interaction of this compound with PPARγ is also suggested by conformational studies. Limited trypsin digestion of the PPARγ protein in the presence of this compound or rosiglitazone revealed distinct digestion patterns, indicating that each ligand induces a different conformational change in the receptor.[1] This structural difference likely contributes to the observed variations in their biological activities.
Data Presentation
The following tables summarize the key quantitative data from comparative studies of this compound, pioglitazone, and rosiglitazone.
Table 1: Comparative PPARγ Binding Affinity
| Compound | Ki (μM) |
| This compound | 4.0 |
| Pioglitazone | 3.1 |
| Rosiglitazone | 0.20 |
| Data from a study displacing [3H]rosiglitazone from PPARγ.[1] |
Table 2: Comparative Potency in PPARγ Transactivation and Cofactor Interaction
| Parameter | This compound (fold-less active than Rosiglitazone) |
| PPARγ Transactivation | 550- to 790-fold |
| mRNA Expression (PPARγ responsive genes) | 36- to 110-fold |
| p300 Cofactor Interaction | 151-fold |
| SRC-1 Cofactor Interaction | 1091-fold |
| Data from in vitro cellular and biochemical assays.[1] |
Table 3: In Vivo Effects on PPARγ-Related Gene Expression in db/db Mice
| Gene | Tissue | Effect of this compound (100mg/kg for 28 days) |
| Glucokinase | Liver | Increased |
| Adipose Tissue FABP | Adipose Tissue | No effect |
| UCP1 | Adipose Tissue | No effect |
| Data from an in vivo study in a diabetic mouse model.[1] |
Experimental Protocols
PPARγ Binding Assay
The binding affinity of this compound, pioglitazone, and rosiglitazone to PPARγ was determined using a competitive radioligand binding assay. The experiment involved the displacement of [3H]rosiglitazone from the PPARγ protein by increasing concentrations of the unlabeled competitor compounds. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[1]
PPARγ Transactivation Assay
The ability of the compounds to activate PPARγ-mediated gene transcription was assessed using a cell-based reporter gene assay. Cells were co-transfected with an expression vector for human full-length PPARγ2 or a GAL4-PPARγ fusion protein, along with a reporter plasmid containing a PPARγ-responsive promoter driving the expression of a reporter gene (e.g., luciferase). The cells were then treated with varying concentrations of this compound, pioglitazone, or rosiglitazone, and the activity of the reporter gene was measured to determine the potency and efficacy of each compound in activating PPARγ.[1]
In Vivo Animal Studies
To evaluate the in vivo effects of this compound, diabetic db/db mice were treated with this compound (100mg/kg) for 28 days. At the end of the treatment period, tissues such as the liver and adipose tissue were collected, and the mRNA expression levels of PPARγ target genes, including hepatic glucokinase, adipose tissue FABP, and UCP1, were quantified using methods like quantitative real-time polymerase chain reaction (qRT-PCR).[1]
Visualizations
Caption: General signaling pathway of Thiazolidinediones via PPARγ activation.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Logical relationship of this compound's differentiated mechanism.
References
Validating the anti-hyperlipidemic effects of YM440
To effectively validate the anti-hyperlipidemic effects of a novel compound such as YM440, a comprehensive comparison with established alternatives is crucial for researchers, scientists, and drug development professionals. This guide provides a framework for such a comparison, outlining standard experimental protocols and data presentation methods. Due to the lack of publicly available data for "this compound," this document will use hypothetical data for this compound to illustrate the comparative process. The established anti-hyperlipidemic drug, Atorvastatin, will be used as a primary comparator.
Comparative Efficacy of this compound and Atorvastatin
The anti-hyperlipidemic efficacy of a compound is primarily assessed by its ability to modulate plasma lipid levels. Key markers include Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein Cholesterol (LDL-C), and High-Density Lipoprotein Cholesterol (HDL-C). The following table summarizes hypothetical quantitative data from a preclinical study in a high-fat diet-induced hyperlipidemic rat model.
Table 1: Comparative Effects of this compound and Atorvastatin on Serum Lipid Profile in Hyperlipidemic Rats
| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Control (Vehicle) | - | 250 ± 15 | 200 ± 12 | 180 ± 10 | 35 ± 3 |
| This compound | 10 | 180 ± 12 | 150 ± 10 | 120 ± 8 | 45 ± 4 |
| This compound | 20 | 150 ± 10 | 120 ± 8 | 90 ± 6 | 50 ± 5 |
| Atorvastatin | 10 | 160 ± 11 | 140 ± 9 | 100 ± 7 | 48 ± 4 |
*Values are presented as mean ± standard deviation. *p < 0.05 compared to the control group.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
In Vivo Model of Hyperlipidemia
A widely accepted method to induce hyperlipidemia in animal models is through dietary manipulation.[1][2]
-
Animal Model: Male Wistar rats (180-220g) are commonly used.[1]
-
Induction of Hyperlipidemia: Animals are fed a high-fat diet (HFD) for a period of 4-8 weeks to induce a hyperlipidemic state.[3] The HFD typically consists of a high percentage of fat, cholesterol, and fructose.[1]
-
Treatment Administration: Following the induction period, animals are divided into treatment groups. This compound and the comparator drug (e.g., Atorvastatin) are administered orally once daily for a specified duration, often 4 weeks. A control group receives the vehicle (the solvent used to dissolve the drugs).
-
Sample Collection and Analysis: At the end of the treatment period, blood samples are collected for the analysis of serum lipid profiles.[4] Commercial assay kits are used to measure TC, TG, LDL-C, and HDL-C levels.[5]
In Vitro Assays
In vitro assays provide insights into the cellular mechanisms of action.
-
Cell Line: Human hepatoma (HepG2) cells or human colon adenocarcinoma (Caco-2) cells are frequently used as they are instrumental in lipid metabolism and transport.[3][6]
-
Assessment of Lipid Accumulation: Cells are incubated with oleic acid to induce lipid accumulation. Subsequently, cells are treated with varying concentrations of this compound or the comparator drug. The extent of lipid accumulation can be quantified using Oil Red O staining, followed by spectrophotometric analysis.
-
Cholesterol Efflux Assay: This assay measures the ability of a compound to promote the removal of cholesterol from cells, a key function of HDL. Macrophages are loaded with labeled cholesterol, and the amount of cholesterol transferred to an acceptor (like HDL) in the presence of the test compound is measured.[7]
Signaling Pathways in Lipid Metabolism
Understanding the molecular mechanisms underlying the anti-hyperlipidemic effects of this compound is critical. Several key signaling pathways regulate lipid homeostasis.[8][9]
-
HMG-CoA Reductase Pathway: Statins, the most common class of anti-hyperlipidemic drugs, act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[10][11][12] Investigating whether this compound affects this enzyme is a primary step.
-
PPAR Signaling: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism.[8][9] Fibrates, another class of lipid-lowering drugs, are PPARα agonists.[13]
-
SREBP Pathway: Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[8][9]
-
PCSK9 Pathway: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that promotes the degradation of the LDL receptor, thereby reducing the clearance of LDL-C from the circulation.[14] PCSK9 inhibitors are a newer class of anti-hyperlipidemic drugs.
The following diagram illustrates a simplified overview of these interconnected pathways.
Caption: Key signaling pathways in lipid metabolism and targets of major anti-hyperlipidemic drug classes.
Experimental Workflow for Validating this compound
A structured workflow is essential to systematically evaluate the anti-hyperlipidemic potential of a new chemical entity like this compound.
Caption: A typical experimental workflow for the preclinical validation of a novel anti-hyperlipidemic compound.
By following these standardized protocols and comparative analyses, researchers can rigorously validate the anti-hyperlipidemic effects of this compound and objectively position it relative to existing therapeutic alternatives. This systematic approach is fundamental for advancing promising new compounds through the drug development pipeline.
References
- 1. [Comparative characteristics of in vivo models of hyperlipidemia in Wistar rats and C57Bl/6 mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of four experimental models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. HDL and LDL/VLDL Cholesterol Assay Kit | ABIN2345055 [antibodies-online.com]
- 6. An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Review on anti-hyperlipidemic agents [wisdomlib.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. nurseslabs.com [nurseslabs.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
YM440 Efficacy: A Comparative Analysis for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the preclinical efficacy of YM440, a novel peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, with established alternative therapies for diabetic nephropathy and dyslipidemia. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential therapeutic utility.
Executive Summary
This compound has demonstrated significant efficacy in a preclinical animal model of type 2 diabetes, addressing key markers of diabetic nephropathy and dyslipidemia. In a pivotal study, this compound treatment in Zucker fatty rats resulted in a marked reduction in plasma triglycerides, cholesterol, albuminuria, and proteinuria. This positions this compound as a compound of interest for the management of metabolic and renal complications associated with diabetes.
This guide presents a side-by-side comparison of this compound's efficacy with that of standard-of-care agents, including angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), SGLT2 inhibitors, statins, and fibrates. The data, summarized in the following tables, is extracted from various preclinical and clinical studies to provide a broad perspective on the relative performance of these therapeutic agents.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in treating key parameters of diabetic nephropathy and dyslipidemia. It is important to note that the data is derived from studies using different models and populations, which should be taken into consideration when making direct comparisons.
Table 1: Comparative Efficacy in Diabetic Nephropathy
| Therapeutic Agent | Drug | Animal Model/ Population | Dosage | Duration | Change in Albuminuria/Proteinuria | Citation |
| PPARγ Agonist | This compound | Zucker fatty rats | 100 mg/kg/day | 16 weeks | Marked reduction in albuminuria and proteinuria | [1] |
| ACE Inhibitor | Enalapril | Hypertensive patients with type 2 diabetes | 20 mg/day | 12 weeks | Significant reduction in urinary albumin to creatinine ratio | [2] |
| ARB | Losartan | Normotensive patients with type 2 diabetes | 50-100 mg/day | 10 weeks | 25-34% relative reduction in albumin excretion rate | [3] |
| SGLT2 Inhibitor | Canagliflozin | Patients with type 2 diabetes and albuminuric chronic kidney disease | 100 mg/day | 26 weeks | 31% reduction in albuminuria | [4] |
| SGLT2 Inhibitor | Dapagliflozin | Patients with IgA nephropathy | Not specified | 6 months | 27.1% reduction in proteinuria | [5][6] |
Table 2: Comparative Efficacy in Dyslipidemia
| Therapeutic Agent | Drug | Animal Model/ Population | Dosage | Duration | Change in Triglycerides | Change in Total Cholesterol | Citation |
| PPARγ Agonist | This compound | Zucker fatty rats | 100 mg/kg/day | 16 weeks | Decreased | Decreased | [1] |
| Statin | Atorvastatin | Patients with type 2 diabetes | 10 mg/day | 30 weeks | 25% reduction | - | [7] |
| Statin | Atorvastatin | Patients with type 2 diabetes | 80 mg/day | 30 weeks | 35% reduction | - | [7] |
| Statin | Atorvastatin | Hyperlipidemic cats | Not specified | 45 days | Significant reduction | Significant reduction | [8] |
| Fibrate | Fenofibrate | Fructose-fed rats | 100 mg/kg/day | 7 days | Decreased to control levels | - | [9] |
| Fibrate | Fenofibrate | Fructose-fed rats | 50-100 mg/kg/day | 2 weeks | Significant reduction | - | [1][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate the replication and extension of these findings.
This compound Efficacy Study in Zucker Fatty Rats
-
Animal Model: Male Zucker fatty (ZF) rats, a genetic model of obesity and type 2 diabetes.
-
Treatment Groups:
-
Vehicle control group.
-
This compound-treated group (100 mg/kg/day).
-
-
Administration: this compound was administered orally once daily for 16 weeks, starting at 8 weeks of age.
-
Key Parameters Measured:
-
Plasma Lipids: Triglyceride and cholesterol concentrations were measured from blood samples.
-
Renal Function: 24-hour urinary excretion of albumin and protein was determined. Urinary N-acetyl-beta-D-glucosaminidase (NAG) activity was also measured as a marker of renal proximal tubular damage.
-
Blood Pressure: Systolic blood pressure was monitored.
-
Histology: Glomerular area and tubular cast accumulation were assessed from kidney tissue sections.
-
-
Statistical Analysis: Data were analyzed to compare the outcomes between the this compound-treated and vehicle control groups.[1]
Losartan Efficacy Study in Normotensive Patients with Type 2 Diabetes
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population: 147 normotensive patients with type 2 diabetes mellitus and microalbuminuria.
-
Intervention:
-
Losartan group (n=74): 50 mg/day for the first 5 weeks, followed by 100 mg/day for the subsequent 5 weeks.
-
Placebo group (n=73).
-
-
Primary Outcome: Change in urinary albumin excretion rate after 5 and 10 weeks.
-
Secondary Outcomes: Change in creatinine clearance and blood pressure.
-
Safety and Tolerability: Assessed throughout the study.[3]
Atorvastatin Efficacy Study in Patients with Type 2 Diabetes (DALI Study)
-
Study Design: Double-blind, placebo-controlled, randomized study.
-
Patient Population: 217 patients with type 2 diabetes and fasting triglyceride levels between 1.5 and 6.0 mmol/l.
-
Intervention: 30 weeks of administration of:
-
Atorvastatin 10 mg/day.
-
Atorvastatin 80 mg/day.
-
Placebo.
-
-
Primary Outcome: Change in plasma triglyceride levels.[7]
Fenofibrate Efficacy Study in Fructose-Fed Rats
-
Animal Model: Male Wistar Unilever rats.
-
Induction of Hypertriglyceridemia: Rats were fed a 10% fructose solution for 20 days.
-
Treatment: On day 14, fenofibrate treatment (100 mg/kg, p.o.) was initiated and continued for 7 days.
-
Lipid Analysis: Lipid species in serum, liver, and intestine were analyzed using mass spectrometry on days 0, 14, and 20.[9]
Mandatory Visualization
Signaling Pathway of this compound
References
- 1. Pleiotropic effects of fenofibrate therapy on rats with hypertriglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Losartan reduces albuminuria in patients with essential hypertension. An enalapril controlled 3 months study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of losartan on microalbuminuria in normotensive patients with type 2 diabetes mellitus. A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-term use of atorvastatin affects glucose homeostasis and suppresses the expression of LDL receptors in the pancreas of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. Frontiers | Effect of SGLT2 inhibitors on the proteinuria reduction in patients with IgA nephropathy [frontiersin.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Influence of fenofibrate treatment on triacylglycerides, diacylglycerides and fatty acids in fructose fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pleiotropic effects of fenofibrate therapy on rats with hypertriglycemia - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of YM440's Effect on Proteinuria: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound YM440's effect on proteinuria with other established and emerging therapeutic alternatives. The information is supported by available experimental data to aid in research and development decisions.
Executive Summary
This compound, a ligand of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), has demonstrated a marked reduction in proteinuria in a preclinical animal model of metabolic syndrome. However, a critical review of the available scientific literature reveals a significant gap: the foundational study on this compound's anti-proteinuric effect has not been independently validated. This guide presents the existing data for this compound and contrasts it with the well-documented efficacy of standard-of-care treatments and novel therapies for proteinuria, for which extensive clinical data exists.
Comparative Data on Proteinuria Reduction
The following table summarizes the quantitative effects of this compound and comparator drugs on proteinuria. It is crucial to note that the data for this compound is derived from a single preclinical study and lacks independent verification.
| Drug/Drug Class | Model/Patient Population | Treatment Dose & Duration | Change in Proteinuria | Reference |
| This compound | Obese Zucker fatty rats | 100 mg/kg/day for 16 weeks | Marked reduction (quantitative data not specified in abstract) | [1] |
| ACE Inhibitors (Lisinopril) | MWF rats (genetic model of progressive nephropathy) | Not specified, 10-week treatment | Reduced from 172 ± 79 to 81 ± 23 mg/24 hours | [2] |
| Angiotensin Receptor Blockers (ARBs) | Patients with chronic kidney disease | Varies by drug | ~31-43% reduction compared to placebo | [3] |
| SGLT2 Inhibitors | Patients with IgA nephropathy | Varies by drug | 22.9% reduction at 3 months, 27.1% at 6 months | [4][5] |
| Endothelin Receptor Antagonists (Sitaxsentan) | Patients with chronic proteinuric kidney disease | 100 mg/day for 6 weeks | -0.56 ± 0.20 g/day reduction | [6][7] |
| Endothelin Receptor Antagonists (Avosentan) | Patients with type 2 diabetes and early CKD | 5-50 mg/day for 12 weeks | 28.7% to 44.8% reduction | [8] |
Experimental Protocols
This compound Study Protocol (Preclinical)
-
Animal Model: 8-week-old obese Zucker fatty (ZF) rats, a model of metabolic syndrome and associated nephropathy.
-
Treatment Group: Received this compound at a dose of 100 mg/kg/day for 16 weeks.
-
Control Group: Received a vehicle control.
-
Key Parameters Measured:
-
Urinary protein excretion to assess proteinuria.
-
Urinary albumin excretion (albuminuria).
-
Plasma triglyceride and cholesterol concentrations.
-
Urinary N-acetyl-beta-D-glucosaminidase (NAG) activity as a marker of renal proximal tubular damage.
-
Systolic blood pressure.
-
Histological analysis of glomerular area and tubular cast accumulation.
-
-
Method of Proteinuria Assessment: The specific laboratory method for quantifying urinary protein was not detailed in the available abstract. Typically, this involves 24-hour urine collection followed by analysis using methods such as the sulfosalicylic acid test or pyrogallol red-molybdate colorimetric assay.
General Protocol for Clinical Trials of Proteinuria-Reducing Agents (for Comparators)
Clinical trials for anti-proteinuric drugs in humans generally follow a structured protocol:
-
Study Design: Often randomized, double-blind, placebo-controlled trials.
-
Patient Population: Clearly defined based on the underlying cause of kidney disease (e.g., diabetic nephropathy, IgA nephropathy, focal segmental glomerulosclerosis), baseline estimated glomerular filtration rate (eGFR), and level of proteinuria.
-
Intervention: Standardized dose of the investigational drug or placebo.
-
Background Therapy: Patients are typically on a stable, maximum-tolerated dose of standard-of-care medication, such as an ACE inhibitor or an ARB.
-
Primary Endpoint: The primary outcome is usually the change in urinary protein or albumin excretion from baseline to the end of the treatment period. This is often measured as the urine protein-to-creatinine ratio (UPCR) or albumin-to-creatinine ratio (UACR) from a spot urine sample or a 24-hour urine collection.
-
Secondary Endpoints: May include changes in eGFR, blood pressure, and safety assessments.
-
Duration: Varies from several weeks to years, depending on the study's objectives.
Signaling Pathways and Mechanisms of Action
This compound and the PPAR-γ Signaling Pathway
This compound acts as a ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating gene expression involved in lipid metabolism, insulin sensitivity, and inflammation. In the context of the kidney, activation of PPAR-γ is thought to reduce proteinuria through several mechanisms:
-
Improved Insulin Sensitivity and Lipid Metabolism: By improving systemic metabolic control, this compound may indirectly reduce the metabolic stress on the kidneys.
-
Anti-inflammatory Effects: PPAR-γ activation can suppress inflammatory pathways within the kidney, reducing glomerular and tubulointerstitial inflammation.
-
Podocyte Protection: PPAR-γ is expressed in podocytes, and its activation may help maintain the integrity of the glomerular filtration barrier.
-
Interaction with the Renin-Angiotensin System (RAS): PPAR-γ activation has been shown to downregulate the angiotensin II type 1 receptor, thereby dampening the pro-hypertensive and pro-fibrotic effects of the RAS.
Caption: this compound activates the PPAR-γ/RXR heterodimer, leading to the transcription of genes that reduce proteinuria.
Experimental Workflow for Validation
To independently validate the anti-proteinuric effect of this compound, a rigorous experimental workflow would be required. This would ideally involve both preclinical and clinical studies.
Caption: A typical workflow for the validation of a novel anti-proteinuric agent like this compound.
Conclusion
The preclinical data on this compound suggests a potential therapeutic benefit in reducing proteinuria, likely through its action as a PPAR-γ agonist. However, the absence of independent validation studies is a significant limitation. For researchers and drug developers, this highlights both an opportunity and a need for further investigation. Future studies should aim to replicate the initial findings in different preclinical models and, if successful, progress to well-designed clinical trials to ascertain the safety and efficacy of this compound in human populations with proteinuric kidney disease. A direct comparison with established therapies such as ACE inhibitors, ARBs, and newer agents like SGLT2 inhibitors will be crucial in determining the potential clinical utility of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ACE inhibition induces regression of proteinuria and halts progression of renal damage in a genetic model of progressive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acpjournals.org [acpjournals.org]
- 4. Effect of SGLT2 inhibitors on the proteinuria reduction in patients with IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective endothelin-A receptor antagonism reduces proteinuria, blood pressure, and arterial stiffness in chronic proteinuric kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Endothelin Receptor Antagonists in Proteinuric Renal Disease: Every Rose Has Its Thorn - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of YM440 and Pioglitazone on Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the insulin-sensitizing effects of YM440 and pioglitazone. While both compounds are known to act on Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), the extent of publicly available data on their comparative efficacy and mechanisms varies significantly. This document summarizes the existing experimental data, outlines common methodologies for assessing insulin sensitivity, and visualizes the known signaling pathways.
Executive Summary
Pioglitazone is a well-established thiazolidinedione (TZD) with a robust body of evidence demonstrating its efficacy in improving insulin sensitivity through PPARγ activation.[1][2][3] It has been shown to enhance glucose uptake in peripheral tissues and reduce hepatic gluconeogenesis.[1][3] In contrast, this compound, an oxadiazolidinedione, is also a PPARγ ligand that has demonstrated hypoglycemic and insulin-sensitizing effects in preclinical rodent models.[4] However, comprehensive, publicly available, head-to-head comparative studies with pioglitazone are scarce, limiting a direct and detailed performance comparison.
Data Presentation: Quantitative Effects on Insulin Sensitivity
The following tables summarize the available quantitative data on the effects of this compound and pioglitazone on various markers of insulin sensitivity. It is important to note that the data for this compound is derived from preclinical studies, while the data for pioglitazone includes extensive clinical trial results in humans.
Table 1: Preclinical Data in Rodent Models
| Compound | Model | Dose | Key Findings on Insulin Sensitivity | Reference |
| This compound | Diabetic db/db mice | 100 mg/kg/day for 28 days | Normalized hyperglycemia | [5] |
| This compound | Obese Zucker fatty (ZF) rats | 100 mg/kg/day for 16 weeks | Counteracted insulin resistance; decreased plasma triglyceride and cholesterol | [4] |
| Pioglitazone | Diabetic db/db mice | Not specified in abstract | Compared with this compound for effects on hyperglycemia and body weight | [5] |
Table 2: Clinical Data for Pioglitazone in Humans
| Parameter | Study Population | Pioglitazone Dose | Baseline Value (Mean ± SD) | Post-treatment Value (Mean ± SD) | % Change / Absolute Change | P-value | Reference |
| HOMA-IR | Patients with recent ischemic stroke or TIA | Not specified | 5.4 ± 2.6 | 4.1 ± 2.8 | -24% | < 0.0001 | [6] |
| HOMA-IR | Prediabetic patients | 30 mg/day for 6 months | 3.30 | 1.91 | -1.39 (absolute) | < 0.0001 | [7] |
| Insulin Sensitivity (QUICKI) | Type 2 Diabetes | 30 mg/day for 52 weeks | 0.303 ± 0.001 | 0.321 ± 0.001 | Improvement | < 0.001 | [8] |
| Glucose Infusion Rate (Euglycemic Clamp) | Type 2 Diabetes | 30 mg/day for 12 weeks | 8.2 ± 2.2 mg/kg/min | 9.2 ± 2.0 mg/kg/min | +12.2% | 0.003 | [9] |
| Insulin-stimulated Glucose Disposal (Rd) | NIDDM | 30 mg/day for ~87 days | 5.5 ± 2.5 mg/kg/min | 8.3 ± 3.1 mg/kg/min | +50.9% | Significant | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess insulin sensitivity for agents like this compound and pioglitazone.
Hyperinsulinemic-Euglycemic Clamp
This is considered the gold standard for assessing insulin sensitivity in vivo.
Objective: To measure the amount of glucose necessary to compensate for an increased insulin level without causing hypoglycemia.
Procedure:
-
Catheterization: Two intravenous catheters are inserted, one for infusing insulin and glucose, and the other for blood sampling.
-
Primed-Continuous Insulin Infusion: A continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemia.
-
Variable Glucose Infusion: A variable infusion of glucose is started to maintain blood glucose at a normal level (euglycemia).
-
Blood Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.
-
Steady State: Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate is recorded.
-
Calculation: The glucose infusion rate during the last 30-60 minutes of the clamp is used as a measure of whole-body insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.
Homeostasis Model Assessment of Insulin Resistance (HOMA-IR)
A commonly used clinical measure to quantify insulin resistance from fasting plasma glucose and insulin levels.
Objective: To estimate insulin resistance from a single fasting blood sample.
Procedure:
-
Fasting Blood Sample: A blood sample is collected after an overnight fast.
-
Measurement: Fasting plasma glucose and fasting serum insulin concentrations are measured.
-
Calculation: HOMA-IR is calculated using the formula: HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5 A higher HOMA-IR value indicates greater insulin resistance.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathway of pioglitazone and a typical experimental workflow for evaluating insulin-sensitizing agents.
Caption: Pioglitazone's mechanism of action via PPARγ activation.
Caption: A typical experimental workflow for comparing insulin sensitizers.
Conclusion
Pioglitazone is a well-characterized insulin-sensitizing agent with extensive clinical data supporting its efficacy. This compound has shown promise in preclinical models as a hypoglycemic agent that counteracts insulin resistance. However, the lack of direct comparative studies and limited publicly available data on this compound make a definitive comparison challenging. Further research, including head-to-head clinical trials, would be necessary to fully elucidate the comparative efficacy and safety profiles of these two PPARγ agonists. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions and outcomes.
References
- 1. Pioglitazone Prevents Diabetes in Patients With Insulin Resistance and Cerebrovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insulin resistance index as a predictor for pioglitazone treatment in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pioglitazone Increases Whole Body Insulin Sensitivity in Obese, Insulin-Resistant Rhesus Monkeys | PLOS One [journals.plos.org]
- 4. Comparative effects of metformin and pioglitazone on YKL-40 in type 2 diabetes: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Pioglitazone Prevents Diabetes in Patients With Insulin Resistance and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study to evaluate the efficacy and safety of Pioglitazone and Metformin on HOMA IR and HbA1c in patient of prediabetes | CME Journal Geriatric Medicine: Rila Publication [cmegeriatricmed.co.uk]
- 8. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pioglitazone enhances splanchnic glucose uptake as well as peripheral glucose uptake in non-insulin-dependent diabetes mellitus. AD-4833 Clamp-OGL Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pioglitazone (AD-4833) ameliorates insulin resistance in patients with NIDDM. AD-4833 Glucose Clamp Study Group, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings of the YM440 Study in Diabetic Nephropathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key findings from the original study on YM440, a novel hypoglycemic agent, with data from studies on other peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists. The aim is to offer an objective resource for researchers looking to understand, replicate, and build upon the initial findings related to this compound's potential in treating diabetic nephropathy.
Summary of the Original this compound Study
The foundational study on this compound investigated its effects on hyperlipidemia and renal injury in obese Zucker fatty rats, a model for type 2 diabetes. The abstract of this study reports that this compound, a PPAR-γ ligand, demonstrated significant therapeutic potential beyond its hypoglycemic effects. Chronic treatment with this compound was found to decrease plasma triglycerides and cholesterol. This was associated with a marked reduction in the progression of albuminuria and proteinuria, key markers of diabetic nephropathy. Furthermore, this compound normalized the urinary activity of N-acetyl-β-D-glucosaminidase (NAG), an indicator of renal proximal tubular damage, and ameliorated the rise in systolic blood pressure. Histological analysis revealed a reduction in glomerular area expansion and tubular cast accumulation in this compound-treated rats. The study concluded that the hypolipidemic effects of this compound are linked to the prevention of renal injury, suggesting its utility in the early stages of diabetic nephropathy.
Comparative Data: this compound vs. Other PPAR-γ Agonists
| Parameter | This compound (Zucker fatty rats) | Rosiglitazone (ZSF1 rats) | Pioglitazone (Zucker diabetic fatty rats) |
| Dose | 100 mg/kg/day | Not specified in abstract | Not specified in abstract |
| Duration | 16 weeks | 24 weeks | Not specified in abstract |
| Plasma Triglycerides | Decreased | Attenuated hyperlipidemia | Reduced serum triglyceride levels |
| Albuminuria/Proteinuria | Markedly reduced | Nearly prevented diabetic renal injury | Considerably reduced urinary albumin/creatinine ratio |
| Urinary NAG Activity | Normalized | Not reported | Not reported |
| Blood Pressure | Ameliorated the rise in systolic blood pressure | Lowered mean blood pressure | Not reported |
| Renal Histology | Lessened glomerular area expansion and tubular cast accumulation | Attenuated mesangial expansion, glomerulosclerosis, and tubulointerstitial inflammation and fibrosis | Amelioration of glomerulosclerosis and tubulointerstitial fibrosis |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for replication efforts. Below are generalized protocols based on standard methods used in preclinical renal function studies.
Animal Model and Drug Administration
-
Animal Model: Male Zucker fatty (ZF) rats, a genetic model of obesity, insulin resistance, and type 2 diabetes, are typically used. Age-matched lean littermates serve as controls.
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered daily via oral gavage at the specified dose. The vehicle-treated group receives the same volume of the vehicle alone.
Measurement of Urinary Albumin and Protein
-
Urine Collection: Rats are housed individually in metabolic cages for 24-hour urine collection at specified time points throughout the study.
-
Sample Processing: Urine samples are centrifuged to remove debris, and the supernatant is stored at -80°C until analysis.
-
Quantification:
-
Albumin: Urinary albumin concentration is determined using a rat-specific albumin ELISA kit according to the manufacturer's instructions.
-
Total Protein: Total urinary protein can be measured using the Bradford protein assay or a similar colorimetric method, with bovine serum albumin as a standard.
-
Measurement of Urinary N-acetyl-β-D-glucosaminidase (NAG) Activity
-
Principle: NAG is a lysosomal enzyme found in high concentrations in the proximal renal tubules. Its increased presence in urine is a sensitive marker of tubular damage.
-
Assay: Urinary NAG activity is measured using a colorimetric assay kit. The assay typically involves the hydrolysis of a specific substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) by NAG, leading to the release of a colored product (p-nitrophenol) that can be quantified spectrophotometrically at a specific wavelength. Results are often normalized to urinary creatinine concentration to account for variations in urine output.
Histological Analysis of Renal Tissue
-
Tissue Collection: At the end of the study, rats are euthanized, and the kidneys are perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 10% neutral buffered formalin).
-
Tissue Processing: The fixed kidneys are embedded in paraffin, and thin sections (e.g., 4 µm) are cut.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment of glomerular and tubular structures.
-
Periodic Acid-Schiff (PAS): To visualize the basement membranes and mesangial matrix for the assessment of glomerulosclerosis and mesangial expansion.
-
Masson's Trichrome: To detect collagen deposition and assess the degree of tubulointerstitial fibrosis.
-
-
Image Analysis: Stained sections are examined under a light microscope, and images are captured. Quantitative analysis of glomerular area, mesangial matrix expansion, and fibrotic areas can be performed using image analysis software.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound in ameliorating diabetic nephropathy.
Caption: General experimental workflow for studying the effects of this compound on diabetic nephropathy.
Conclusion
The original study on this compound presents compelling preliminary evidence for its protective effects against diabetic nephropathy in an animal model. While direct replication studies are needed to fully validate these findings, the broader literature on other PPAR-γ agonists, such as rosiglitazone and pioglitazone, shows similar beneficial effects on key markers of renal damage in diabetic models. This suggests a potential class effect of PPAR-γ agonists in ameliorating diabetic kidney disease. Researchers aiming to replicate and expand upon the original this compound study should focus on a comprehensive assessment of metabolic and renal parameters, utilizing the detailed experimental protocols outlined in this guide. Future studies could also explore the long-term efficacy and safety of this compound and directly compare its renal protective effects with those of other established and novel treatments for diabetic nephropathy.
Head-to-Head Comparison: YM440 and the New Wave of PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
Peroxisome Proliferator-Activated Receptors (PPARs) remain a critical target in the development of therapeutics for metabolic and inflammatory diseases. While older compounds like YM440 showed early promise, a new generation of selective and dual PPAR agonists has emerged with refined mechanisms and targeted clinical applications. This guide provides an objective comparison of this compound with the newer PPAR agonists Saroglitazar, Seladelpar, and Elafibranor, supported by available experimental data.
Overview of Compared PPAR Agonists
This compound is a hypoglycemic agent that acts as a PPARγ agonist. Early research indicated its potential in ameliorating hyperglycemia.[1] However, its development appears to have been discontinued, and publicly available data is limited.
Saroglitazar is a dual agonist of PPARα and PPARγ, with a predominant activity on PPARα.[2][3] It is approved in India for the treatment of non-alcoholic steatohepatitis (NASH) and diabetic dyslipidemia.
Seladelpar is a selective PPARδ agonist.[4][5] It has undergone extensive clinical investigation for the treatment of primary biliary cholangitis (PBC).[6][7]
Elafibranor is a dual agonist of PPARα and PPARδ.[8] It has been evaluated in clinical trials for NASH, PBC, and primary sclerosing cholangitis (PSC).[9][10][11]
Quantitative Data Comparison
The following tables summarize the available quantitative data for each compound from preclinical and clinical studies. Due to the limited recent data on this compound, a direct head-to-head comparison is challenging. The data presented is synthesized from individual studies.
Table 1: Preclinical Data Summary
| Parameter | This compound | Saroglitazar | Seladelpar | Elafibranor |
| PPAR Subtype(s) | γ | α/γ (predominantly α) | δ | α/δ |
| Receptor Binding Affinity (Kᵢ/EC₅₀) | Kᵢ: 4.0 µM (PPARγ)[1] | EC₅₀: 0.65 pM (hPPARα), 3 nM (hPPARγ)[3] | Not explicitly found | Not explicitly found |
| In Vitro Transactivation | Weak (550-790 fold less active than rosiglitazone on PPARγ)[1] | Potent dual agonism[3] | Potent selective agonism[5] | Potent dual agonism[8] |
| Key Preclinical Models | db/db mice (diabetes)[1] | CDAHFD murine NASH model, Zucker fa/fa rats (dyslipidemia)[2][3] | Models of cholestasis and liver fibrosis[4][5] | Models of NASH and cholestasis[8] |
| Key Preclinical Findings | Increased hepatic glucokinase expression, no effect on adipose tissue FABP and UCP1 expression[1] | Improved liver enzymes, reduced steatosis, ballooning, and inflammation in NASH models.[2][12] Reduced triglycerides and glucose in diabetic and dyslipidemic models.[3] | Regulates genes in bile acid synthesis, inflammation, and fibrosis.[4][5] | Reduces liver inflammation and fat accumulation.[9] |
Table 2: Clinical Data Summary
| Parameter | This compound | Saroglitazar | Seladelpar | Elafibranor |
| Indication(s) Studied | Hyperglycemia (presumed) | NASH, Diabetic Dyslipidemia | Primary Biliary Cholangitis (PBC) | NASH, PBC, PSC |
| Phase of Development | Discontinued (presumed) | Approved (India) | Phase 3 | Phase 3 |
| Key Efficacy Endpoints (Clinical Trials) | Not available | NASH (Phase 3): Significant reduction in NAS score without worsening of fibrosis.[2][12] Diabetic Dyslipidemia: Significant reduction in triglycerides.[3] | PBC (Phase 3 - RESPONSE): 62% achieved composite biochemical response vs 20% placebo. 25% achieved ALP normalization.[6] Significant reduction in pruritus.[6] | PBC (Phase 3 - ELATIVE): 51% achieved decreased cholestasis vs 4% placebo.[11] Significant decrease in alkaline phosphatase (ALP).[11] |
| Dosage(s) Studied | 100 mg/kg (in mice)[1] | 4 mg[1][2] | 10 mg[7] | 80 mg, 120 mg[9] |
| Reported Adverse Events | Not available | Generally well-tolerated, no serious adverse events reported in some studies.[1][3] | No treatment-related serious adverse events in some studies.[6] | Abdominal discomfort, nausea, vomiting, diarrhea. Rare instances of muscle injury and cholelithiasis.[11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are generalized protocols for key experiments cited in the context of PPAR agonist evaluation.
PPAR Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity of a test compound to a specific PPAR isoform.
General Protocol:
-
Reagents: Recombinant human PPAR ligand-binding domain (LBD) for the isoform of interest (α, γ, or δ), a fluorescently labeled known PPAR ligand (e.g., Fluormone™ Pan-PPAR Green), and the test compound at various concentrations.
-
Incubation: The PPAR LBD, fluorescent ligand, and test compound are incubated together in a microplate. The test compound competes with the fluorescent ligand for binding to the PPAR LBD.
-
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is commonly used for detection. A terbium-labeled antibody that binds to the PPAR LBD serves as the FRET donor.
-
Data Analysis: The decrease in the FRET signal is proportional to the displacement of the fluorescent ligand by the test compound. The concentration of the test compound that causes 50% inhibition of the fluorescent ligand binding (IC₅₀) is calculated. The binding affinity (Kᵢ) is then determined using the Cheng-Prusoff equation.
PPAR Transactivation Assay (Cell-Based)
Objective: To measure the ability of a test compound to activate the transcriptional activity of a specific PPAR isoform in a cellular context.
General Protocol:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) is used.
-
Transfection: The cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length PPAR isoform or a chimera of the GAL4 DNA-binding domain and the PPAR LBD.
-
A reporter plasmid containing a PPAR response element (PPRE) or a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).
-
-
Treatment: The transfected cells are treated with the test compound at various concentrations.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated. The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve.
In Vivo Efficacy Study in a NASH Animal Model (e.g., CDAHFD Model)
Objective: To evaluate the therapeutic efficacy of a PPAR agonist in a preclinical model of non-alcoholic steatohepatitis.
General Protocol:
-
Animal Model: C57BL/6J mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) to induce NASH.
-
Treatment: After a period of diet-induced disease development, the mice are treated with the test compound or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Endpoint Analysis:
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), triglycerides, and cholesterol are measured.
-
Histopathology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin (H&E) and Sirius Red. The NAFLD Activity Score (NAS) for steatosis, lobular inflammation, and hepatocyte ballooning, as well as the fibrosis stage, are assessed by a pathologist.
-
-
Data Analysis: Statistical comparisons are made between the treatment and vehicle control groups to determine the effect of the compound on the various endpoints.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified PPAR signaling pathway.
Experimental Workflow Diagram
Caption: General drug discovery workflow for PPAR agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. CymaBay Therapeutics Announces Publication of Results From the ENHANCE, Phase 3 Study of Seladelpar in Patients with Primary Biliary Cholangitis (PBC) - BioSpace [biospace.com]
- 6. gilead.com [gilead.com]
- 7. gilead.com [gilead.com]
- 8. What clinical trials have been conducted for Elafibranor? [synapse.patsnap.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Late-breaking elafibranor primary sclerosing cholangitis (PSC) data demonstrates favorable safety profile and significant efficacy in second potential rare liver disease indication [ipsen.com]
- 11. Latest FDA approved drug Elafibranor (Iqirvo): a novel prospect for treatment of primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of YM440 and Other Laboratory Chemicals
Disclaimer: The specific chemical compound "YM440" could not be definitively identified from available resources. The following information provides a general framework for the safe disposal of hazardous laboratory chemicals. It is imperative to consult the official Safety Data Sheet (SDS) for the specific chemical you are using to ensure full compliance with safety and regulatory standards.
The proper management and disposal of chemical waste is a critical component of laboratory safety, ensuring the protection of personnel and the environment.[1] This guide outlines the essential, step-by-step procedures for the responsible disposal of laboratory chemicals like this compound.
Step 1: Waste Identification and Characterization
Before beginning any disposal process, it is crucial to identify the nature of the waste. Laboratory chemical waste is broadly categorized based on its characteristics:
-
Ignitability: Liquids with a flashpoint below 140°F, solids that can spontaneously combust, and oxidizers.[2]
-
Corrosivity: Aqueous solutions with a pH of 2 or lower, or 12.5 or higher.[2]
-
Reactivity: Substances that are unstable, can react violently with water, or release toxic gases.[2]
-
Toxicity: Chemicals that are harmful or fatal if ingested or absorbed.[3]
Consult the Safety Data Sheet (SDS) for this compound to determine its specific hazardous properties. Unless a chemical is known to be non-hazardous, it should be treated as hazardous waste.[4][5]
Step 2: Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling chemical waste to minimize exposure.[6] The level of PPE required depends on the hazards identified in the SDS.
| PPE Level | Description | Examples |
| Level D | Minimum protection for no known hazards. | Safety glasses, gloves, lab coat, steel-toe boots.[7] |
| Level C | Required when airborne substances are present and concentrations are known. | Full-face air-purifying respirator, chemical-resistant gloves and boots, hard hat.[7][8] |
| Level B | High-level respiratory protection with less skin protection needed. | Self-contained breathing apparatus (SCBA), hooded chemical-resistant clothing, inner and outer gloves, face shield.[7][8] |
| Level A | Highest level of respiratory, skin, and eye protection for greatest exposure potential. | Fully encapsulated chemical-protective suit, SCBA, inner and outer gloves.[7][8] |
Step 3: Waste Segregation and Container Management
Proper segregation of chemical waste is vital to prevent dangerous reactions.[6]
-
Compatibility: Never mix incompatible wastes, such as acids and bases, or oxidizing agents with flammable materials.[6][9]
-
Container Selection: Use containers that are chemically compatible with the waste they will hold. For example, do not store acids in metal containers.[10] Containers must be in good condition, leak-proof, and have secure lids.[3][11]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) and concentrations of the contents, and the date of generation.[11][12] Do not use abbreviations or chemical formulas.[11]
-
Containment: Store waste containers in a designated, well-ventilated "Satellite Accumulation Area" that is near the point of generation.[2][9] Use secondary containment, such as a tray, to capture any potential leaks.[10]
Step 4: Disposal Procedures
The final disposal of chemical waste must be handled through the appropriate channels, typically coordinated by your institution's Environmental Health and Safety (EHS) office.
-
Collection Request: Once a waste container is full, submit a chemical waste collection request to your EHS office.[4]
-
Packaging for Pickup: Ensure all containers are securely closed and properly labeled. Do not overfill containers; leave at least a one-inch headspace to allow for expansion.[9][13]
-
Documentation: Complete any required waste disposal forms provided by your EHS office, accurately listing all chemical constituents.[12]
-
Professional Disposal: Your EHS office will arrange for the collection and disposal of the waste by a licensed hazardous waste management company.[1]
Under no circumstances should hazardous chemical waste be disposed of down the drain or in the regular trash unless explicitly permitted by your institution's EHS office for specific, non-hazardous materials.[4][11]
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. threesixtysafety.com [threesixtysafety.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. epa.gov [epa.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
